molecular formula C12H9Cl2NO2S B401549 N-(2,5-dichlorophenyl)benzenesulfonamide CAS No. 107342-08-5

N-(2,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B401549
CAS No.: 107342-08-5
M. Wt: 302.2g/mol
InChI Key: BMXVRLGVIWBKCC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9Cl2NO2S and its molecular weight is 302.2g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXVRLGVIWBKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide, a compound of interest within the broader class of sulfonamides, which are recognized for their diverse therapeutic potential. This document details the synthetic protocol, including quantitative data, experimental procedures, and the potential relevance of this class of compounds in disrupting cellular signaling pathways.

Core Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, benzenesulfonyl chloride, via the electrophilic aromatic substitution of benzene with chlorosulfonic acid. The subsequent step is a nucleophilic substitution reaction where the freshly prepared benzenesulfonyl chloride is treated with 2,5-dichloroaniline to yield the final product.

Experimental Protocols

Step 1: Synthesis of Benzenesulfonyl Chloride

This procedure outlines the laboratory-scale synthesis of benzenesulfonyl chloride from benzene and chlorosulfonic acid.

Materials:

  • Benzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Cold water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, a solution of benzene (10 ml) in chloroform (40 ml) is prepared.[1]

  • The flask is cooled to 0°C using an ice bath.[1]

  • Chlorosulfonic acid (25 ml) is added dropwise to the stirred solution at 0°C.[1] A vigorous evolution of hydrogen chloride gas will be observed.

  • After the addition is complete and the initial evolution of hydrogen chloride has subsided, the reaction mixture is allowed to warm to room temperature.[1]

  • The reaction mixture is then carefully poured into a beaker containing crushed ice.[1]

  • The mixture is transferred to a separatory funnel, and the chloroform layer is separated.

  • The organic layer is washed with cold water and then allowed to evaporate slowly to yield the crude benzenesulfonyl chloride.[1]

Step 2: Synthesis of this compound

This procedure details the reaction of benzenesulfonyl chloride with 2,5-dichloroaniline to form the title compound.

Materials:

  • Benzenesulfonyl chloride (from Step 1)

  • 2,5-dichloroaniline

  • Ice-cold water

  • Dilute ethanol

Equipment:

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • The crude benzenesulfonyl chloride obtained from the previous step is treated with a stoichiometric amount of 2,5-dichloroaniline in a reaction flask.[1]

  • The reaction mixture is heated to boiling for ten minutes.[1]

  • After boiling, the mixture is cooled to room temperature.[1]

  • The cooled reaction mixture is then poured into 100 ml of ice-cold water, which will cause the solid product to precipitate.[1]

  • The resulting solid, this compound, is collected by filtration under suction using a Buchner funnel.[1]

  • The collected solid is washed thoroughly with cold water.[1]

  • For purification, the crude product is recrystallized from dilute ethanol to a constant melting point.[1]

  • The purity of the compound can be further verified by infrared and NMR spectroscopy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Step 1: Benzenesulfonyl Chloride Synthesis
Volume of Benzene10 ml[1]
Volume of Chloroform40 ml[1]
Volume of Chlorosulfonic Acid25 ml[1]
Reaction Temperature0°C[1]
Step 2: this compound Synthesis
Reactant RatioStoichiometric[1]
Reaction Time10 minutes (boiling)[1]
Volume of Ice-cold Water for Precipitation100 ml[1]
Recrystallization SolventDilute Ethanol[1]

Visualizing the Synthesis and Potential Biological Context

To further elucidate the process and potential applications, the following diagrams have been generated.

G cluster_0 Step 1: Benzenesulfonyl Chloride Synthesis cluster_1 Step 2: this compound Synthesis cluster_2 Work-up & Purification Benzene Benzene Reaction1 Reaction at 0°C in Chloroform Benzene->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reaction1->Benzenesulfonyl_Chloride Reaction2 Reaction (Boiling) Benzenesulfonyl_Chloride->Reaction2 Dichloroaniline 2,5-Dichloroaniline Dichloroaniline->Reaction2 Final_Product This compound Reaction2->Final_Product Precipitation Precipitation in Ice-cold Water Final_Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Dilute Ethanol Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Relevance in Drug Development: Targeting Signaling Pathways

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They have been identified as potent inhibitors of various enzymes and receptors, thereby modulating key cellular signaling pathways implicated in diseases such as cancer.[2]

The general structure of N-(aryl)benzenesulfonamides allows for diverse substitutions on both aromatic rings, providing a scaffold for the development of targeted inhibitors. These compounds have been shown to act as:

  • Tyrosine Kinase Inhibitors: By blocking the activity of tyrosine kinases, they can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.[2]

  • Carbonic Anhydrase Inhibitors: Inhibition of these enzymes can alter the pH balance in cancer cells, leading to reduced growth and survival.[2]

  • Aromatase Inhibitors: By interfering with estrogen synthesis, they can be effective in hormone-dependent cancers.[2]

  • Matrix Metalloproteinase (MMP) Inhibitors: Inhibition of MMPs can prevent cancer cell invasion and metastasis.[2]

  • Histone Deacetylase (HDAC) Inhibitors: This represents an emerging area for epigenetic-based cancer therapies.[2]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a sulfonamide-based inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition by Sulfonamide Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Cellular_Response Cell Proliferation & Survival Transcription_Factor->Cellular_Response Gene Expression Sulfonamide N-(Aryl)benzenesulfonamide Inhibitor Sulfonamide->Receptor Inhibition

References

Physicochemical Properties of N-(2,5-dichlorophenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(2,5-dichlorophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold with a broad spectrum of biological activities. The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Accurate characterization of these properties is therefore a cornerstone of the drug discovery and development process. This guide outlines the standard experimental procedures to elucidate the key physicochemical parameters of this compound.

Compound Profile

While specific experimental values for properties like melting point, solubility, pKa, and logP for this compound are not extensively documented, its fundamental molecular characteristics have been established through crystallographic studies.

PropertyValueReference
Molecular Formula C₁₂H₉Cl₂NO₂S[1]
Molecular Weight 302.16 g/mol [1]
Chemical Structure
alt text

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A general method for the synthesis of N-(aryl)benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a substituted aniline.[1][2]

Reaction Scheme:

Procedure:

  • A solution of benzene (10 ml) in chloroform (40 ml) is treated dropwise with chlorosulfonic acid (25 ml) at 0 °C.[1]

  • After the initial evolution of hydrogen chloride subsides, the reaction mixture is brought to room temperature and poured into crushed ice.[1]

  • The chloroform layer is separated, washed with cold water, and the solvent is evaporated to yield benzenesulfonyl chloride.[1]

  • The residual benzenesulfonyl chloride is then treated with stoichiometric amounts of 2,5-dichloroaniline and boiled for ten minutes.[1]

  • The reaction mixture is cooled to room temperature and added to ice-cold water (100 ml).[1]

  • The resulting solid, this compound, is filtered under suction, washed thoroughly with cold water, and recrystallized from dilute ethanol to a constant melting point.[1]

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C).[3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[3]

  • Heating: The sample is heated rapidly to approximately 10-15°C below the expected melting point, and then the heating rate is slowed to about 1-2°C per minute.[4]

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.[5]

  • The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[5]

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[5]

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) at a known concentration (e.g., 1 mM).[6][7] The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[6][7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[6][7]

  • pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[6][7]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[8]

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together overnight and then allowing the phases to separate.[9][10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases, followed by a period for the phases to separate completely.[10]

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials (Benzenesulfonyl chloride, 2,5-dichloroaniline) reaction Reaction (Reflux in Chloroform) start->reaction workup Work-up (Washing, Extraction) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification product This compound purification->product mp Melting Point (Capillary Method) product->mp sol Aqueous Solubility (Shake-Flask Method) product->sol pka pKa (Potentiometric Titration) product->pka logp logP (Shake-Flask Method) product->logp

Caption: Synthesis and Physicochemical Characterization Workflow.

Conclusion

While specific quantitative physicochemical data for this compound remain to be fully elucidated in the public domain, this technical guide provides the necessary framework for their determination. The detailed experimental protocols for synthesis, melting point, aqueous solubility, pKa, and logP determination offer a robust starting point for researchers. The systematic characterization of these properties is an indispensable step in evaluating the potential of this compound as a lead compound in drug discovery programs.

References

Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[1] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Key Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of N-(2,5-dichlorophenyl)benzenesulfonamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.[1]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or incubator. The temperature should be precisely controlled (e.g., 37 ± 1 ºC).[2]

    • Agitate the samples at a constant speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium.[2] The time required to reach equilibrium can vary depending on the solute, solvent, and temperature, and may range from 24 to 48 hours or longer for poorly soluble compounds.[1][2] It is advisable to determine the equilibrium time by measuring the concentration at different time points until it becomes constant.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pre-heated syringe to avoid precipitation of the solute upon cooling.

    • Filter the aliquot through a membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[3]

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standard solutions of known concentrations.

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.[4]

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or milligrams per milliliter (mg/mL).

Data Presentation

Quantitative solubility data should be organized in a clear and structured manner to facilitate comparison and analysis. The following table provides a template for recording experimental results.

Organic SolventTemperature (°C)Solubility (mol/L)Solubility (g/L)Solubility (mg/mL)
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Ethyl Acetate25
e.g., Dichloromethane25
e.g., Toluene25
e.g., 1,4-Dioxane25
e.g., Dimethyl Sulfoxide25
......

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[5]

  • Solute Properties:

    • Molecular Structure: The presence of polar functional groups (e.g., the sulfonamide group) and nonpolar regions (the dichlorophenyl and benzene rings) will dictate its interaction with different solvents.

    • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur.

  • Solvent Properties:

    • Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes.

    • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors may have specific interactions with the sulfonamide group.

    • Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of the cohesive energy density of a solvent and can be used to predict solubility.[6][7][8] Generally, a solute will have maximum solubility in a solvent with a similar solubility parameter.[9]

  • Temperature:

    • The solubility of solids in liquids typically increases with increasing temperature, as the dissolution process is often endothermic.[5]

Visualizations

Experimental Workflow for Solubility Determination

G prep Preparation of Saturated Solution (Excess solute in solvent) equil Equilibration (Constant temperature shaking) prep->equil sep Phase Separation (Settling and filtration) equil->sep quant Quantification (e.g., HPLC, UV-Vis) sep->quant calc Calculation of Solubility quant->calc

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Factors Influencing Sulfonamide Solubility

G solubility Solubility of This compound solute Solute Properties solute->solubility mol_struct Molecular Structure solute->mol_struct crystal Crystal Lattice Energy solute->crystal solvent Solvent Properties solvent->solubility polarity Polarity solvent->polarity h_bond Hydrogen Bonding solvent->h_bond sol_param Solubility Parameter solvent->sol_param temp Temperature temp->solubility

Caption: Key factors influencing the solubility of sulfonamides in organic solvents.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine and understand the solubility of this compound in organic solvents. By following the detailed experimental protocol, organizing data effectively, and considering the fundamental factors that govern solubility, scientists can generate the critical data needed to advance the research and development of this compound. The provided visualizations offer a clear overview of the experimental process and the interplay of factors influencing solubility.

References

biological activity of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Benzenesulfonamide Derivatives

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), this scaffold is the foundation for a vast array of therapeutic agents. Its unique chemical properties, including the ability of the sulfonamide group to act as a potent zinc-binding group, have enabled the development of drugs targeting a wide range of enzymes and receptors. This versatility has led to the discovery of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2] This guide provides a detailed overview of the diverse biological activities of these compounds, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Major Biological Activities and Mechanisms of Action

The therapeutic effects of benzenesulfonamide derivatives are primarily achieved through highly specific enzyme inhibition, although other mechanisms such as disruption of protein polymerization and cell cycle arrest have also been identified.

Enzyme Inhibition

The sulfonamide group is an excellent zinc-binding moiety, making it a privileged scaffold for designing inhibitors of metalloenzymes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases. Benzenesulfonamides, particularly those with a primary sulfonamide group, are potent inhibitors of various CA isoforms.[4]

  • Anticancer Activity: Tumor-associated isoforms, especially CA IX and XII, are overexpressed in many hypoxic solid tumors.[5][6] They help maintain the intracellular pH in the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Selective inhibition of CA IX by benzenesulfonamide derivatives is a key strategy for developing novel anticancer agents.[5][6][7] Several derivatives show potent, low-nanomolar inhibition of CA IX.[5][8]

  • Anticonvulsant Activity: Certain CA inhibitors, such as acetazolamide and zonisamide, are used clinically to treat epilepsy.[4] The anticonvulsant effect is linked to the inhibition of brain-specific isoforms like hCA II and hCA VII, which leads to the stabilization of neuronal membranes.[4][9]

  • Other Applications: CA inhibitors are also used as antiglaucoma agents and diuretics.

Cyclooxygenase (COX) Inhibition: Benzenesulfonamide derivatives are central to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors or "coxibs" (e.g., Celecoxib).[10] These drugs target the COX-2 enzyme, which is responsible for mediating pain and inflammation, while showing lower affinity for the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[10][11] Several novel derivatives have been developed that show higher potency and selectivity for COX-2 than celecoxib.[12]

Other Enzyme Targets: The benzenesulfonamide scaffold has been successfully employed to inhibit a variety of other enzymes, demonstrating its broad applicability in drug design.

  • Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST): Certain derivatives have shown potent inhibitory activity against these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes.[13]

  • Paraoxonase-I (PON1): Some benzenesulfonamide derivatives containing imine and amine groups have been identified as potential inhibitors of human paraoxonase-I, an enzyme involved in organophosphate detoxification and lipid metabolism.[14]

Anticancer Activity Beyond CA Inhibition

While CA IX inhibition is a primary mechanism, some benzenesulfonamide derivatives exert their anticancer effects through other pathways.

  • Tubulin Polymerization Inhibition: A series of derivatives have been shown to interact with tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. One compound, BA-3b, demonstrated potent antiproliferative activity with IC₅₀ values in the low nanomolar range (0.007 to 0.036 μM) across multiple cancer cell lines.[15]

  • Cell Cycle Arrest: Some quinazoline sulfonates have been found to induce strong cell cycle arrest in the G2/M phase, leading to apoptosis and autophagy. These compounds showed high submicromolar activity against leukemia and colon cancers.[16]

Antimicrobial Activity

The history of benzenesulfonamides is rooted in their role as the first class of synthetic antibacterial agents ("sulfa drugs"). This activity has been expanded upon with the development of new derivatives.

  • Mechanism: While not always explicitly detailed in recent literature, the classic mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Modern Derivatives: Newer research focuses on creating derivatives by incorporating other bioactive moieties like thiazole, oxadiazole, or coumarin to enhance activity and overcome resistance.[17][18] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][17][19] For instance, an isopropyl-substituted derivative displayed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus.[18]

Other Therapeutic Activities
  • Antidiabetic Activity: A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown considerable in-vivo antidiabetic activity in streptozotocin-induced diabetic rat models, comparable to the well-known drug glibenclamide.[20][21]

  • Cardiovascular Effects: Certain derivatives can decrease perfusion pressure and coronary resistance in isolated heart models, suggesting potential vasodilatory effects, possibly through the inhibition of calcium channels.[22]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for representative benzenesulfonamide derivatives across various biological targets.

Table 1: Carbonic Anhydrase (CA) Inhibition Data

Compound/Series Target Isoform Inhibition Constant (Kᵢ or IC₅₀) Reference
Thiazolone-benzenesulfonamides (4e, 4g, 4h) hCA IX 10.93–25.06 nM (IC₅₀) [5][6]
Thiazolone-benzenesulfonamides (4e, 4g, 4h) hCA II 1.55–3.92 µM (IC₅₀) [5][6]
Triazole-benzenesulfonamides hCA IX 1.5–38.9 nM (Kᵢ) [8]
Triazole-benzenesulfonamides hCA XII 0.8–12.4 nM (Kᵢ) [8]
Gln-disubstituted derivative hCA IX 29.6 nM (Predicted Kᵢ) [7]

| Ser/Ala-disubstituted derivatives | hCA IX | 8.7 / 8.4 nM (Predicted Kᵢ) |[7] |

Table 2: Anticancer Activity Data

Compound/Series Cell Line(s) Activity (IC₅₀) Mechanism Reference
Compound BA-3b 7 cancer cell lines 0.007–0.036 µM Tubulin Polymerization Inhibition [15]
Quinazoline Sulfonates (BS1, BS4) K562 (Leukemia) 0.172 µM, 0.173 µM G2/M Cell Cycle Arrest [16]
Indoline-benzenesulfonamides (4b, 4d, 5d, 5g) A549, HeLa, MCF-7, Du-145 1.98–2.72 µM Not specified [2]
Thiazolone-benzenesulfonamides (4g) MCF-7 (Breast) 2.55 µM CA IX Inhibition [6]
Imidazole-benzenesulfonamides MDA-MB-231 (Breast) 20.5 ± 3.6 µM (EC₅₀) Not specified [23]

| Compound AL106 | U87 (Glioblastoma) | 58.6 µM | TrkA Inhibition |[24] |

Table 3: Cyclooxygenase (COX) Inhibition Data

Compound/Series Target Activity (IC₅₀) Selectivity Index (COX-1/COX-2) Reference
Compound 20 (LA2135) COX-2 0.74 µM 114.5 [11]
Compound 20 (LA2135) COX-1 85.13 µM 114.5 [11]
Compound 6b COX-2 0.04 µM 329 [12]
Compound 6j COX-2 0.04 µM 312 [12]

| Celecoxib (Reference) | COX-2 | 0.05 µM | 294 |[12] |

Table 4: Antimicrobial Activity Data

Compound/Series Microorganism Activity (MIC) Reference
Isopropyl-substituted derivative S. aureus, A. xylosoxidans 3.9 µg/mL [18]
Compound 4d E. coli 6.72 mg/mL [1][25]
Compound 4h S. aureus 6.63 mg/mL [1][25]
Compound 4a P. aeruginosa, S. typhi 6.67, 6.45 mg/mL [1][25]

| Compound 4e | A. niger | 6.28 mg/mL |[1][25] |

Experimental Protocols

Providing a detailed methodology is crucial for reproducibility. Below is a representative protocol for a key assay used to evaluate benzenesulfonamide derivatives.

Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH using an indicator, as the reaction produces a proton.

1. Reagents and Buffers:

  • Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM NaClO₄.

  • Enzyme Stock: Purified human carbonic anhydrase (e.g., hCA II or hCA IX) at a concentration of 1 mg/mL, stored at -20°C. A working solution (e.g., 10 µM) is prepared in the assay buffer.

  • Substrate: CO₂-saturated water. Prepared by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

  • Indicator: pH indicator solution (e.g., 0.2 mM p-Nitrophenol) in the assay buffer.

  • Inhibitor Stock: Benzenesulfonamide derivatives are dissolved in DMSO to a stock concentration of 10 mM and serially diluted to the desired test concentrations.

2. Instrumentation:

  • A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

3. Assay Procedure:

  • Equilibrate the instrument and all solutions to a constant temperature (e.g., 25°C).

  • Syringe 1: Load with the enzyme solution (e.g., 2 µM final concentration) and the pH indicator in the assay buffer. Add the desired concentration of the benzenesulfonamide inhibitor (or DMSO for control). Incubate for 15 minutes to allow for enzyme-inhibitor binding.

  • Syringe 2: Load with the CO₂-saturated water.

  • Measurement: Rapidly mix the contents of the two syringes (1:1 ratio) in the instrument's observation cell.

  • Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol) over time as protons are generated.

  • Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).

4. Data Analysis:

  • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the control (DMSO) measurement.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

  • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the enzyme and substrate concentrations and the substrate's Michaelis constant (Kₘ) are known.

Mandatory Visualization: Signaling Pathways

Diagrams are essential for visualizing complex biological processes. The following Graphviz diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamide derivatives.

CAIX_Pathway Mechanism of CA IX Inhibition in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell cluster_reaction H_out H+ CO2_out CO₂ HCO3_out HCO₃⁻ Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene Upregulates CAIX Carbonic Anhydrase IX (CA IX) CAIX_gene->CAIX Expresses reaction_arrow CAIX->reaction_arrow Catalyzes pH_regulation Intracellular pH Homeostasis (pHi > pHe) Survival Tumor Survival & Proliferation pH_regulation->Survival CO2_in CO₂ plus + CO2_in->plus H2O H₂O H2O->reaction_arrow plus->H2O H_in H⁺ reaction_arrow->H_in HCO3_in HCO₃⁻ reaction_arrow->HCO3_in H_in->pH_regulation HCO3_in->pH_regulation Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Blocks

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Conclusion

The benzenesulfonamide scaffold remains a highly privileged and versatile structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, targeting key enzymes involved in cancer, inflammation, microbial infections, epilepsy, and diabetes. The ability to potently and often selectively inhibit metalloenzymes like carbonic anhydrases and cyclooxygenases is a testament to the scaffold's favorable physicochemical properties. Future research will likely focus on designing next-generation derivatives with enhanced isoform selectivity to improve efficacy and minimize off-target effects, as well as exploring novel mechanisms of action to address unmet medical needs and combat drug resistance.

References

The Dichotomous Nature of Dichlorophenyl Compounds: A Technical Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The ubiquitous dichlorophenyl moiety, a common feature in a diverse array of biologically active compounds, presents a fascinating case of structural influence on pharmacological and physiological effects. From modulating neurotransmission in the central nervous system to disrupting vital processes in pests and weeds, dichlorophenyl-containing molecules have been harnessed for both therapeutic and agricultural applications. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for several key classes of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Modulation of Dopaminergic Neurotransmission: The Case of Aripiprazole and its Analogs

Dichlorophenylpiperazine derivatives are prominent in the development of antipsychotic drugs, with aripiprazole serving as a landmark example. The mechanism of action of these compounds is centered on their interaction with dopamine receptors, particularly the D2 and D3 subtypes.

Aripiprazole, and its active metabolite dehydroaripiprazole, which also contains a dichlorophenyl group, exhibit a unique pharmacological profile as partial agonists at D2 and D3 receptors.[1] This means they act as stabilizers of dopamine signaling; in conditions of excessive dopaminergic activity (hyperdopaminergic states), they act as functional antagonists, while in low dopamine conditions (hypodopaminergic states), they exhibit agonistic properties. This dual action is thought to contribute to aripiprazole's efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, with a lower incidence of extrapyramidal side effects compared to full D2 antagonists.[2][3]

The 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety is a key structural feature for high-affinity binding to dopamine receptors.[4] Structure-activity relationship studies have shown that the dichlorophenyl group contributes significantly to the binding affinity and selectivity of these ligands for the D3 receptor over the D2 and D4 subtypes.[5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of aripiprazole and its metabolite for various dopamine and serotonin receptors, highlighting the key role of the dichlorophenyl moiety in receptor interaction. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Aripiprazole0.34[2][6]0.8[6]1.7[6]3.4[6]
Dehydroaripiprazole~0.6~1.3~4.1~10.2
Signaling Pathway: Dopamine D2 Receptor Modulation

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] As a partial agonist, aripiprazole modulates this pathway, attenuating the effects of high dopamine concentrations and stimulating the receptor in low dopamine environments.

G cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor Gi_alpha Gi/o alpha subunit D2_Receptor->Gi_alpha Activates Dopamine Dopamine Dopamine->D2_Receptor Full Agonist Aripiprazole Aripiprazole (Dichlorophenyl-containing) Aripiprazole->D2_Receptor Partial Agonist Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Phosphorylates targets

Dopamine D2 Receptor Signaling Pathway
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the determination of binding affinity of dichlorophenyl-containing compounds to dopamine D2 and D3 receptors expressed in Chinese Hamster Ovary (CHO) cells using a radioligand displacement assay with [³H]-Spiperone.[9][10][11]

1. Cell Culture and Membrane Preparation:

  • Culture CHO cells stably expressing human dopamine D2 or D3 receptors in appropriate growth medium.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer.

  • Determine protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membrane preparation (containing a defined amount of protein).

    • 50 µL of various concentrations of the unlabeled dichlorophenyl-containing test compound.

    • 50 µL of [³H]-Spiperone (a radiolabeled D2/D3 antagonist) at a fixed concentration (typically near its Kd value).

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • For determination of non-specific binding, a parallel set of wells should contain a high concentration of a known D2/D3 antagonist (e.g., haloperidol) instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]-Spiperone - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Induction of Cytotoxicity in Cancer Cells: Dichlorophenylacrylonitriles and Thiazolidinediones

Certain dichlorophenyl-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development. Their mechanisms of action often involve the modulation of specific signaling pathways that control cell growth, proliferation, and apoptosis.

Dichlorophenylacrylonitriles as Aryl Hydrocarbon Receptor (AhR) Ligands:

Dichlorophenylacrylonitriles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] The canonical AhR signaling pathway involves the binding of a ligand to the cytosolic AhR, which then translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA.[6][12][13][14][15] This leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. The sustained activation of the AhR pathway by certain ligands can lead to cellular stress and apoptosis, which is believed to be a key mechanism behind the selective cytotoxicity of these compounds in breast cancer cells.

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and CYP3A4-Dependent Bioactivation:

The cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in human hepatoma (HepG2) cells is a more complex process, involving metabolic activation by cytochrome P450 enzymes.[16][17] Specifically, the cytotoxicity of DCPT is enhanced in cells expressing CYP3A4, suggesting that a metabolite of DCPT, rather than the parent compound itself, is the primary cytotoxic agent.[16] Inhibition of CYP3A4 attenuates DCPT's toxicity, while induction of the enzyme potentiates it.[16] This highlights the importance of considering metabolic pathways when evaluating the mechanism of action of dichlorophenyl-containing compounds.

Quantitative Data: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for DCPT in wild-type and CYP3A4-transfected HepG2 cells, demonstrating the role of CYP3A4 in its cytotoxic activity.

CompoundCell LineIC50 (µM)
DCPTHepG2 (Wild-Type)233.0 ± 19.7[16]
DCPTHepG2 (CYP3A4-transfected)160.2 ± 5.9[16]
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The binding of a dichlorophenylacrylonitrile ligand to the AhR initiates a cascade of events leading to the expression of target genes that can ultimately result in cytotoxicity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induces Cellular_Stress Cellular Stress & Apoptosis Target_Genes->Cellular_Stress Leads to Ligand Dichlorophenyl- acrylonitrile Ligand->AhR_complex Binds

Aryl Hydrocarbon Receptor Signaling Pathway
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[18][19][20][21][22]

1. Cell Plating:

  • Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the dichlorophenyl-containing compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

3. Cell Fixation:

  • Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well.

  • Incubate the plate at 4°C for at least 1 hour.

4. Staining:

  • Wash the plate several times with water to remove the TCA.

  • Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

5. Washing:

  • Remove the SRB solution and wash the plate with 1% acetic acid to remove unbound dye.

6. Solubilization and Absorbance Reading:

  • Air-dry the plate and then add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

7. Data Analysis:

  • The absorbance is directly proportional to the number of living cells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Dichlorophenyl Compound Cell_Seeding->Compound_Treatment Cell_Fixation Fix Cells with Trichloroacetic Acid (TCA) Compound_Treatment->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization Absorbance_Reading Read Absorbance (510 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis: - Calculate % Viability - Determine GI50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Sulforhodamine B (SRB) Assay Workflow

Disruption of Plant Growth: The Herbicidal Action of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that selectively controls broadleaf weeds.[14][19] Its mechanism of action lies in its ability to mimic the natural plant hormone auxin.[9][10][19]

At the molecular level, 2,4-D binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other members of the AUXIN SIGNALING F-BOX (AFB) family.[23] This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[2][23][24][25] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][23][24][25] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[2][23][24][25] The uncontrolled and sustained activation of these genes by 2,4-D leads to abnormal and disorganized plant growth, ultimately resulting in the death of susceptible dicotyledonous plants.[9][14][21]

Signaling Pathway: Auxin

The binding of 2,4-D to the TIR1/AFB receptor initiates a signaling cascade that leads to the expression of auxin-responsive genes, causing uncontrolled plant growth.

G cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with SCF_Complex SCF E3 Ubiquitin Ligase Complex Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Expression of Auxin-Responsive Genes AuxRE->Gene_Expression Induces Uncontrolled_Growth Uncontrolled Plant Growth & Death Gene_Expression->Uncontrolled_Growth Leads to 2_4_D 2,4-D 2_4_D->TIR1_AFB Binds

Auxin Signaling Pathway

Neurotoxicity in Insects: The Action of Dichlorodiphenyltrichloroethane (DDT)

DDT, a well-known organochlorine insecticide, exerts its toxic effects by targeting the nervous system of insects.[26][27][28][] The primary molecular target of DDT is the voltage-gated sodium channels in neurons.[30][31]

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials, the electrical signals that allow for nerve communication. DDT binds to these channels and modifies their function, specifically by slowing down the closing (inactivation) of the channel after it has opened in response to a nerve impulse.[30][31] This prolonged opening of the sodium channels leads to a persistent influx of sodium ions into the neuron, causing a state of hyperexcitability. The neuron is unable to repolarize properly, resulting in repetitive and uncontrolled firing of nerve impulses. This continuous stimulation of the nervous system leads to tremors, paralysis, and ultimately the death of the insect.[26][32]

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Analysis

The patch-clamp technique allows for the direct measurement of ion channel activity in the membrane of excitable cells, such as insect neurons.

1. Neuron Preparation:

  • Isolate neurons from a suitable insect model (e.g., cockroach giant axons, cultured insect neurons).

  • Prepare the neurons for patch-clamping by creating a clean membrane surface.

2. Patch-Clamp Recording:

  • Use a glass micropipette with a very fine tip to form a high-resistance seal ("gigaseal") with the neuron's membrane.

  • Apply a small amount of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the inside of the cell (whole-cell configuration).

  • Use a patch-clamp amplifier to control the membrane potential and record the ionic currents flowing through the sodium channels.

3. Compound Application:

  • Perfuse the external solution with a known concentration of DDT.

  • Record the sodium currents before and after the application of DDT.

4. Data Analysis:

  • Analyze the recorded currents to determine the effect of DDT on the properties of the sodium channels, such as the kinetics of activation and inactivation.

  • The characteristic effect of DDT is a prolongation of the sodium current, reflecting the slowed inactivation of the channels.

G Start Start Neuron_Isolation Isolate Insect Neurons Start->Neuron_Isolation Gigaseal_Formation Form Gigaseal with Patch Pipette Neuron_Isolation->Gigaseal_Formation Whole_Cell_Configuration Establish Whole-Cell Configuration Gigaseal_Formation->Whole_Cell_Configuration Baseline_Recording Record Baseline Sodium Currents Whole_Cell_Configuration->Baseline_Recording DDT_Application Apply DDT to External Solution Baseline_Recording->DDT_Application Post_DDT_Recording Record Sodium Currents in Presence of DDT DDT_Application->Post_DDT_Recording Data_Analysis Analyze Current Traces: - Measure Inactivation Kinetics - Observe Current Prolongation Post_DDT_Recording->Data_Analysis End End Data_Analysis->End

Patch-Clamp Electrophysiology Workflow

Conclusion

The dichlorophenyl moiety is a versatile structural element that imparts a wide range of biological activities to the molecules in which it is found. From the nuanced modulation of neurotransmitter receptors in the brain to the potent disruption of fundamental cellular processes in pests and weeds, the mechanisms of action of dichlorophenyl-containing compounds are diverse and complex. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the rational design and development of new therapeutic agents and agrochemicals with improved efficacy and safety profiles. The information presented in this guide serves as a valuable resource for researchers dedicated to advancing these fields.

References

The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. These synthetic antimicrobial agents were the first class of drugs to effectively combat systemic bacterial infections, saving countless lives and fundamentally altering the landscape of therapeutic medicine. This technical guide provides an in-depth exploration of the historical development of sulfonamide synthesis, from the serendipitous discovery of Prontosil to the sophisticated catalytic methods employed today. We will delve into the core chemical transformations, providing detailed experimental protocols for key synthetic milestones and presenting quantitative data to allow for a comparative analysis of these methodologies.

The Dawn of the Sulfa Era: The Discovery of Prontosil and Sulfanilamide

The journey of sulfonamides began in the early 1930s at the Bayer laboratories in Germany. A team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. In 1932, they synthesized a red dye, later named Prontosil rubrum, which demonstrated remarkable efficacy against streptococcal infections in mice[1][2][3]. This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, was a landmark achievement[4][5].

Interestingly, Prontosil was found to be inactive in vitro. It was later discovered by researchers at the Pasteur Institute in France that Prontosil is a prodrug, which is metabolized in the body to the active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide[1][6][7]. This revelation shifted the focus of synthetic efforts towards sulfanilamide and its derivatives, laying the foundation for the development of a vast arsenal of sulfa drugs.

The Classical Synthesis of Sulfanilamide from Aniline

The most historically significant and widely taught method for the synthesis of sulfanilamide starts from aniline. This multi-step process involves the protection of the amino group, chlorosulfonation, amination, and finally, deprotection.

Overall Reaction Pathway

classical_synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride p-Acetamidobenzenesulfonyl chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid Sulfonamide p-Acetamidobenzenesulfonamide SulfonylChloride->Sulfonamide Ammonia Sulfanilamide Sulfanilamide Sulfonamide->Sulfanilamide Acid Hydrolysis

Caption: Classical four-step synthesis of sulfanilamide from aniline.

Experimental Protocols

Step 1: Acetylation of Aniline to Acetanilide [8][9][10]

  • In a 250 mL Erlenmeyer flask, add 100 mL of 0.4 M hydrochloric acid.

  • To this, add 3.6 mL of aniline with stirring and warm the mixture to 50°C.

  • In a separate beaker, dissolve 6.0 g of sodium acetate trihydrate in 20 mL of water.

  • To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with rapid stirring.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

Step 2: Chlorosulfonation of Acetanilide [8][11][12]

  • Place 2.7 g of dry acetanilide in a dry 50 mL round-bottom flask.

  • In a fume hood, carefully add 8.0 mL of chlorosulfonic acid dropwise to the acetanilide with cooling to maintain the temperature below 20°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat in a water bath at 70-80°C for 20 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride [4][8]

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

  • Add 15 mL of concentrated aqueous ammonia and 15 mL of water.

  • Heat the mixture in a boiling water bath for 10-15 minutes with stirring.

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide [8][13]

  • Place the crude p-acetamidobenzenesulfonamide in a 50 mL round-bottom flask.

  • Add a volume of 6 M hydrochloric acid equal to twice the weight of the sulfonamide.

  • Heat the mixture to boiling for 15-30 minutes.

  • Cool the solution and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize from hot water to obtain pure sulfanilamide.

Quantitative Data
StepReactantsReagentsConditionsYield
1. AcetylationAnilineAcetic Anhydride, Sodium Acetate50°C then ice bath~85-95%
2. ChlorosulfonationAcetanilideChlorosulfonic Acid70-80°C~70-80%
3. Ammonolysisp-Acetamidobenzenesulfonyl chlorideAqueous AmmoniaBoiling water bath~60-70%
4. Hydrolysisp-AcetamidobenzenesulfonamideHydrochloric Acid, Sodium BicarbonateBoiling, then neutralization~80-90%

Evolution of Synthetic Methodologies: Modern Approaches to Sulfonamide Synthesis

While the classical synthesis of sulfanilamide is robust, it often involves harsh reagents and conditions. Over the decades, significant efforts have been dedicated to developing milder, more efficient, and more versatile methods for constructing the sulfonamide linkage. These modern methods often employ transition metal catalysts and offer broader substrate scope and functional group tolerance.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14] This method can be applied to the synthesis of sulfonamides by coupling an aryl halide with a sulfonamide.

ullmann_synthesis ArylHalide Aryl Halide Product N-Aryl Sulfonamide ArylHalide->Product Sulfonamide Sulfonamide Sulfonamide->Product Cu Catalyst, Base

Caption: General scheme of the Ullmann condensation for N-aryl sulfonamide synthesis.

Experimental Protocol (Representative): [14]

  • To a reaction vessel, add the aryl iodide (1.0 mmol), the sulfonamide (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heat the reaction mixture at a high temperature (typically 120-210°C) under an inert atmosphere for several hours.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

  • The product is then isolated and purified, often by column chromatography.

Quantitative Data:

Aryl HalideAmineCatalyst SystemConditionsYield
Aryl IodidePrimary/Secondary SulfonamideCuI / LigandHigh TemperatureModerate to excellent
The Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of sulfonamide synthesis, a suitably substituted precursor can rearrange to form a sulfonamide linkage.[15][16]

smiles_rearrangement Precursor Activated Aryl Ether/Sulfide with a Sulfonamide Moiety Intermediate Meisenheimer-like Intermediate Precursor->Intermediate Base Product Rearranged Sulfonamide Intermediate->Product Rearrangement

Caption: The Smiles rearrangement pathway for sulfonamide synthesis.

Experimental Protocol (Representative): [12][17]

  • Dissolve the sulfonamide precursor (1.0 mmol) in a suitable solvent (e.g., THF, DMSO).

  • Add a base (e.g., NaOH, K2CO3) to initiate the rearrangement.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Quantitative Data:

SubstrateBaseConditionsYield
Electron-deficient aryl sulfonamidesAqueous NaOH80°CGood to excellent[12]
Sulfonamide-derived iminesK3PO4, photocatalystVisible light, 25°CModerate[18]
The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[19][20][21] It offers a milder and more general alternative to the Ullmann condensation for the synthesis of N-aryl sulfonamides.

buchwald_hartwig_amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NSO2H, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-N(R)SO2R' Product N-Aryl Sulfonamide ArylHalide Aryl Halide Sulfonamide Sulfonamide

Caption: Catalytic cycle of the Buchwald-Hartwig amination for sulfonamide synthesis.

Experimental Protocol (Representative):

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.0 mmol).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (a few hours to overnight).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Quantitative Data:

Aryl HalideAmineCatalyst SystemConditionsYield
Aryl Bromide/ChloridePrimary/Secondary SulfonamidePd(OAc)2 / Ligand80-110°CGood to excellent
Aryl PerfluorooctanesulfonatesPrimary/Secondary AminesPd(dba)2 / Ligand80-90°CGood

Conclusion

The synthesis of sulfonamides has undergone a remarkable evolution, from the early days of dye chemistry to the sophisticated, catalyst-driven methodologies of modern organic synthesis. The classical multi-step synthesis from aniline, while historically important, has been largely supplemented by more efficient and versatile transition metal-catalyzed reactions like the Ullmann condensation and the Buchwald-Hartwig amination, as well as elegant rearrangement strategies such as the Smiles rearrangement. These modern methods have not only streamlined the synthesis of known sulfonamide drugs but have also opened up new avenues for the discovery of novel therapeutic agents by enabling the construction of a diverse range of complex sulfonamide-containing molecules. For researchers and professionals in drug development, a thorough understanding of this historical and technical progression is crucial for the continued innovation in this vital class of pharmaceuticals.

References

Technical Guide: Physicochemical Properties of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular formula and molecular weight of N-(2,5-dichlorophenyl)benzenesulfonamide, a compound of interest in various research and development applications. The data is presented in a clear, tabular format for ease of reference.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₁₂H₉Cl₂NO₂S[1]
Molecular Weight 302.16 g/mol [1]

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. As such, experimental protocols for synthesis or analysis are not detailed here. The provided data is based on established crystallographic analysis.[1]

Logical Relationships

The determination of the molecular weight of a compound is directly derived from its molecular formula and the atomic weights of its constituent elements. The following diagram illustrates this fundamental relationship.

A Molecular Formula (C₁₂H₉Cl₂NO₂S) C Molecular Weight (302.16 g/mol) A->C Calculation B Atomic Weights of Elements (C, H, Cl, N, O, S) B->C Calculation

Caption: Calculation of Molecular Weight.

References

Methodological & Application

Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2,5-dichlorophenyl)benzenesulfonamide as an enzyme inhibitor. Due to the limited publicly available bioactivity data for this specific compound, this document leverages data from structurally similar molecules to provide guidance for experimental design and to highlight potential enzyme targets.

Introduction

These notes are intended to serve as a starting point for researchers interested in investigating the inhibitory potential of this compound. The provided protocols are based on established methods for assaying the activity of these potential target enzymes and can be adapted for the specific compound.

Potential Enzyme Targets and Signaling Pathways

Based on the activity of structurally related compounds, this compound is hypothesized to target one or more of the following enzymes:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

  • Mitochondrial Electron Transport Chain Complexes: Specifically, Complexes II (Succinate Dehydrogenase) and III (Cytochrome bc1 Complex) are potential targets. These complexes are crucial for cellular respiration and ATP production. Their inhibition can lead to cellular metabolic stress and apoptosis, making them targets for anticancer and antimicrobial agents.

  • Fructose-1,6-bisphosphatase (FBPase): A key regulatory enzyme in the gluconeogenesis pathway, FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibiting FBPase can lower blood glucose levels, making it a target for the treatment of type 2 diabetes.

The following diagrams illustrate the signaling pathways associated with these potential enzyme targets.

Carbonic_Anhydrase_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrates HCO3 HCO3- + H+ pH_Reg Intracellular pH Regulation HCO3->pH_Reg Ion_Trans Ion Transport HCO3->Ion_Trans Biosynth Biosynthesis (e.g., lipogenesis) HCO3->Biosynth CA->HCO3 Products Inhibitor This compound Inhibitor->CA Inhibition

Carbonic Anhydrase Catalyzed Reaction and its Inhibition.

Mitochondrial_ETC_Pathway cluster_ETC Mitochondrial Inner Membrane Complex_I Complex I Q Coenzyme Q Complex_I->Q Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient H+ pumping Complex_II Complex II Complex_II->Q Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV H2O H2O Complex_IV->H2O Complex_IV->Proton_Gradient H+ pumping Q->Complex_III CytC->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O2 O2->Complex_IV e- acceptor ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Inhibitor->Complex_II Potential Inhibition Inhibitor->Complex_III Potential Inhibition Proton_Gradient->ATP_Synthase

Mitochondrial Electron Transport Chain and Potential Inhibition Sites.

Gluconeogenesis_Pathway F16BP Fructose-1,6-bisphosphate FBPase Fructose-1,6-bisphosphatase (FBPase) F16BP->FBPase Substrate F6P Fructose-6-phosphate Glucose Glucose F6P->Glucose Further steps FBPase->F6P Product Gluconeogenesis Gluconeogenesis Pathway Inhibitor This compound Inhibitor->FBPase Potential Inhibition

Role of FBPase in Gluconeogenesis and its Potential Inhibition.

Data Presentation: Enzyme Inhibition by Structurally Related Compounds

As direct inhibitory data for this compound is unavailable, the following tables summarize the inhibitory activities of structurally similar compounds against potential enzyme targets. This information can be used to estimate the potential potency and to guide concentration ranges in initial screening assays.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by a Structurally Related Dichlorophenyl-Benzenesulfonamide Derivative.

CompoundTarget EnzymeInhibition Constant (Ki)
2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamidehCA IXData not available
2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamidehCA XIIData not available

Note: While a study mentions potent inhibitory activity of derivatives of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide against hCA IX and hCA XII, specific Ki values for the parent compound were not provided in the available literature.

Table 2: Inhibition of Mitochondrial Respiratory Chain Complexes by a Dichlorophenyl-Benzenesulfonamide Analog.

CompoundTarget EnzymeIC50
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamideMitochondrial Complex IIData not available
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamideMitochondrial Complex IIIData not available

Note: A study identified this compound as a dual-target inhibitor of both complexes, but specific IC50 values were not reported in the abstract.

Table 3: Inhibition of Fructose-1,6-bisphosphatase by a Dichlorophenyl-Benzenesulfonamide Analog.

CompoundTarget Enzyme
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamideFructose-1,6-bisphosphatase 1

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays for the potential targets of this compound. These should be optimized for specific laboratory conditions and enzyme sources.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenylacetate (pNPA) by carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenylacetate (pNPA)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Aqueous solution of carbonic anhydrase

    • Diluted this compound solution (or vehicle control - buffer with the same percentage of DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

CA_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor setup_plate Set up 96-well Plate (Buffer, Enzyme, Inhibitor) prep_inhibitor->setup_plate pre_incubate Pre-incubate (15 min, RT) setup_plate->pre_incubate add_substrate Add pNPA Substrate pre_incubate->add_substrate measure Measure Absorbance at 400 nm (Kinetic Read) add_substrate->measure analyze Calculate Rates and IC50 measure->analyze end End analyze->end

Carbonic Anhydrase Inhibition Assay Workflow.
Protocol 2: Mitochondrial Complex II+III (Succinate-Cytochrome c Reductase) Activity Assay

This assay measures the combined activity of Complexes II and III by following the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, with MgCl2 and EDTA)

  • Succinate (substrate for Complex II)

  • Cytochrome c (electron acceptor)

  • Rotenone (Complex I inhibitor, to prevent reverse electron flow)

  • Potassium cyanide (KCN) or Sodium Azide (Complex IV inhibitor)

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor and Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO and create serial dilutions. Prepare working solutions of substrates and other inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer

    • Rotenone

    • KCN or Sodium Azide

    • Diluted this compound solution (or vehicle control).

  • Mitochondria Addition: Add the isolated mitochondria to each well.

  • Pre-incubation: Incubate the plate for 5-10 minutes at the desired temperature (e.g., 30°C).

  • Reaction Initiation: Add succinate and cytochrome c to start the reaction.

  • Measurement: Monitor the increase in absorbance at 550 nm (due to the reduction of cytochrome c) over time in a kinetic mode.

  • Data Analysis: Determine the rate of cytochrome c reduction. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram:

Complex_II_III_Assay_Workflow start Start prep_reagents Prepare Reagents and Inhibitor Dilutions start->prep_reagents setup_plate Set up Plate (Buffer, Rotenone, KCN, Inhibitor) prep_reagents->setup_plate add_mito Add Isolated Mitochondria setup_plate->add_mito pre_incubate Pre-incubate (5-10 min) add_mito->pre_incubate add_substrates Add Succinate and Cytochrome c pre_incubate->add_substrates measure Measure Absorbance at 550 nm (Kinetic Read) add_substrates->measure analyze Calculate Rates and IC50 measure->analyze end End analyze->end

Mitochondrial Complex II+III Inhibition Assay Workflow.
Protocol 3: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a coupled enzyme assay where the product of the FBPase reaction, fructose-6-phosphate, is converted to 6-phosphogluconate, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

  • Purified FBPase

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • Fructose-1,6-bisphosphate (substrate)

  • Phosphoglucose isomerase (coupling enzyme)

  • Glucose-6-phosphate dehydrogenase (coupling enzyme)

  • NADP+

  • This compound

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Inhibitor and Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO and create serial dilutions. Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADP+.

  • Assay Setup: In a 96-well plate, add the following:

    • Reaction mixture

    • Purified FBPase

    • Diluted this compound solution (or vehicle control).

  • Pre-incubation: Incubate the plate for 10 minutes at the assay temperature (e.g., 37°C).

  • Reaction Initiation: Add fructose-1,6-bisphosphate to each well to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Workflow Diagram:

FBPase_Assay_Workflow start Start prep_reagents Prepare Reagents and Inhibitor Dilutions start->prep_reagents setup_plate Set up Plate (Reaction Mix, FBPase, Inhibitor) prep_reagents->setup_plate pre_incubate Pre-incubate (10 min) setup_plate->pre_incubate add_substrate Add Fructose-1,6-bisphosphate pre_incubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Read) add_substrate->measure analyze Calculate Rates and IC50 measure->analyze end End analyze->end

Fructose-1,6-bisphosphatase Inhibition Assay Workflow.

Disclaimer

The information provided in these application notes is for research purposes only. The potential enzyme targets and protocols are based on the analysis of structurally related compounds and should be considered as a starting point for investigation. It is crucial to perform thorough experimental validation to determine the actual enzyme inhibitory profile and potency of this compound. The absence of publicly available bioactivity data for this specific compound underscores the need for primary research to elucidate its pharmacological properties.

Application Notes and Protocols for the Crystallization of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the crystallization of N-(2,5-dichlorophenyl)benzenesulfonamide, a compound of interest in pharmaceutical and chemical research. The protocol is designed to yield high-quality crystals suitable for X-ray diffraction and other analytical techniques. The described method is based on recrystallization from a dilute ethanol solution, a solvent system reported to be effective for this class of compounds.[1][2] This application note also includes essential safety precautions and a visual workflow to guide researchers through the process.

Introduction

This compound is an aromatic sulfonamide. The crystallization of small organic molecules like this is a critical step in their purification and characterization. A well-defined crystalline structure is essential for unambiguous identification, understanding structure-activity relationships, and for use in drug formulation. The protocol outlined below is a general method that can be optimized to obtain single crystals of high quality.

Physicochemical Data Summary

While specific experimental solubility data for this compound is not widely available, the general solubility characteristics of benzenesulfonamides can provide guidance. They typically exhibit low solubility in water and higher solubility in organic solvents like alcohols and acetone.[3] The solubility is also temperature-dependent, generally increasing with a rise in temperature.[3] Based on literature for analogous compounds, a dilute ethanol-water mixture is a recommended starting point for crystallization.[1][2]

Table 1: Estimated Solubility Profile of this compound

Solvent SystemTemperatureEstimated SolubilityReference
WaterAmbientVery Low[3]
EthanolAmbientSolubleGeneral Knowledge
Dilute Ethanol (e.g., 80% EtOH)ElevatedHigh[1][2]
Dilute Ethanol (e.g., 80% EtOH)Ambient/CooledLow[1][2]
AcetoneAmbientSoluble[3]
DichloromethaneAmbientSolubleGeneral Knowledge

Note: This table provides estimated qualitative solubility. Researchers should perform preliminary solubility tests to determine the optimal solvent ratios and temperatures for their specific sample.

Experimental Protocol: Recrystallization of this compound

This protocol details the process of recrystallization by slow cooling of a saturated solution.

Materials:

  • This compound (crude)

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Filter paper (qualitative)

  • Funnel

  • Crystallization dish or beaker

  • Watch glass

  • Spatula

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more ethanol until the solid dissolves completely. Avoid adding a large excess of solvent.

    • If the solid does not dissolve readily in pure ethanol, add deionized water dropwise to the hot solution until the solution becomes slightly turbid. Then, add a few drops of ethanol to redissolve the precipitate and obtain a clear solution. This creates a saturated solution at an elevated temperature.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration.

    • Preheat a funnel and a new, clean Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean flask. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the flask to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, well-defined crystals.

    • For further crystal growth, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Once a satisfactory amount of crystals has formed, isolate them by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold dilute ethanol to remove any remaining impurities.

    • Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel under vacuum for a period, followed by air-drying or drying in a desiccator.

Safety Precautions

Handle this compound with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Handling: Use a spatula for transferring the solid. Avoid creating dust.

  • Disposal: Dispose of the chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

Crystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start dissolve Dissolve Crude Compound in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling refrigerate Refrigerate/Ice Bath (Optional) slow_cooling->refrigerate vacuum_filtration Vacuum Filtration refrigerate->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: Workflow for the crystallization of this compound.

References

Application of N-(2,5-dichlorophenyl)benzenesulfonamide in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches for the specific compound N-(2,5-dichlorophenyl)benzenesulfonamide did not yield concrete data regarding its cytotoxic activity, mechanism of action, or effects on specific signaling pathways in cancer cell lines. The information presented herein is based on the broader class of benzenesulfonamide derivatives and should be considered as a general guide for potential research applications. All experimental data and proposed mechanisms are derived from studies on structurally related compounds and are intended to serve as a starting point for the investigation of this compound.

Introduction

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. In oncology, various benzenesulfonamide derivatives have been investigated for their potential to inhibit tumor growth through diverse mechanisms, such as the disruption of key signaling pathways, induction of apoptosis, and inhibition of enzymes crucial for cancer cell survival. This document provides a general framework for assessing the potential anticancer applications of this compound, based on the activities of related compounds.

Potential Anticancer Applications and Mechanisms of Action (Based on Related Compounds)

While specific data for this compound is unavailable, research on other benzenesulfonamide derivatives suggests several potential mechanisms of action against cancer cells:

  • Induction of Apoptosis: Many sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

  • Signaling Pathway Inhibition:

    • Wnt/β-catenin Pathway: Some novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including colorectal and breast cancer. Inhibition of this pathway can lead to decreased proliferation and induction of cell death.

    • VEGFR-2 Signaling: The sulfonamide scaffold is a key feature in some inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.

    • Carbonic Anhydrase Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform IX (CAIX). CAIX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Data Presentation (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical quantitative data for this compound to illustrate how experimental results would be structured. These are not actual experimental results.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
HeLaCervical CarcinomaData not available

Table 2: Apoptotic Effects of this compound on a Representative Cancer Cell Line (e.g., HCT116) after 24h Treatment

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)Fold Change in Bax/Bcl-2 RatioCaspase-3 Activity (Fold Change)
Control0Data not availableData not availableData not available
Compound10Data not availableData not availableData not available
Compound25Data not availableData not availableData not available
Compound50Data not availableData not availableData not available

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cells from the supernatant.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis

Objective: To analyze the effect of the compound on the expression levels of key proteins involved in apoptosis or signaling pathways.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound for the desired time and concentrations.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Visualizations (Hypothetical)

The following diagrams illustrate potential mechanisms and workflows.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed Cancer Cells in 96-well plate B Treat with N-(2,5-dichlorophenyl) benzenesulfonamide A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: A typical workflow for determining the IC50 value of a compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway compound N-(2,5-dichlorophenyl) benzenesulfonamide Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Bax (Pro-apoptotic) compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by benzenesulfonamides.

Conclusion

While this compound itself has not been extensively studied for its anticancer properties, the broader class of benzenesulfonamides holds significant promise as a scaffold for the development of novel cancer therapeutics. The protocols and potential mechanisms outlined in this document provide a solid foundation for researchers to initiate investigations into the efficacy and mode of action of this specific compound against various cancer cell lines. Further research is warranted to elucidate its specific biological targets and to validate its potential as a therapeutic agent.

Application Notes and Protocols: N-(2,5-dichlorophenyl)benzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[2][3] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[4][5] Benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[5][6] This document provides detailed application notes and protocols for the investigation of N-(2,5-dichlorophenyl)benzenesulfonamide as a potential carbonic anhydrase inhibitor. While specific inhibitory data for this exact compound is not currently available in the public literature, we provide data for a closely related derivative to serve as a valuable reference point for researchers.

Chemical Information

Compound Name This compound
Structure (Chemical structure image would be placed here)
CAS Number 88522-17-2
Molecular Formula C12H9Cl2NO2S
Molecular Weight 302.18 g/mol
Class Benzenesulfonamide

Quantitative Data: Inhibitory Activity of a Related Compound

Table 1: Inhibition Constants (Ki) of a Hydrazonobenzenesulfonamide Derivative Containing a 2,5-Dichlorophenyl Moiety against Human Carbonic Anhydrase Isoforms. [7]

IsoformKi (nM)
hCA I>10000
hCA II6.5
hCA IX30.1
hCA XII48.5
Data is for a structurally related hydrazonobenzenesulfonamide and should be considered as an estimate of potential activity for this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for N-aryl-benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate aniline derivative.

Materials:

  • Benzenesulfonyl chloride

  • 2,5-dichloroaniline

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 2,5-dichloroaniline in an anhydrous solvent.

  • Add pyridine to the solution to act as a base.

  • Slowly add benzenesulfonyl chloride to the reaction mixture, typically at 0°C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.[7]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (or test compound)

  • HEPES buffer (or other suitable buffer)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the enzyme and the inhibitor in the assay buffer.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time (typically at its absorbance maximum, e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is determined from the linear portion of the absorbance change versus time plot.

  • Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.

Signaling Pathways

Carbonic anhydrase inhibitors, particularly those targeting tumor-associated isoforms like CA IX and CA XII, can impact critical signaling pathways involved in cancer progression.

CA IX Signaling in Hypoxia

Under hypoxic conditions, typically found in solid tumors, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized.[8][9] HIF-1α then translocates to the nucleus and induces the expression of various genes, including CA9, which encodes for carbonic anhydrase IX.[2][8] CA IX, a transmembrane protein, contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons.[2] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[10]

CAIX_Signaling Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation CA9_transcription CA9 Gene Transcription HIF1a_translocation->CA9_transcription CAIX_expression CA IX Expression on Cell Surface CA9_transcription->CAIX_expression CO2_H2O CO₂ + H₂O CAIX_expression->CO2_H2O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX Extracellular_acidification Extracellular Acidification HCO3_H->Extracellular_acidification Tumor_progression Tumor Invasion, Metastasis, Therapy Resistance Extracellular_acidification->Tumor_progression Inhibitor N-(2,5-dichlorophenyl) benzenesulfonamide Inhibitor->CAIX_expression Inhibition

Caption: Hypoxia-induced CA IX signaling pathway.

CA XII and Cellular Signaling

Carbonic anhydrase XII is another transmembrane isoform implicated in cancer and other diseases. Its expression can be regulated by various signaling pathways, including those involving protein kinase C (PKC) and growth factors.[11][12] For instance, activation of PKC can lead to the downregulation of CA XII expression.[11] CA XII is also involved in modulating cellular pH and ion transport, which can influence cell proliferation and migration.[13]

CAXII_Signaling Growth_Factors Growth Factors PKC_Activation PKC Activation Growth_Factors->PKC_Activation CAXII_Regulation CAXII Gene Expression Regulation PKC_Activation->CAXII_Regulation Downregulation CAXII_Expression CA XII Expression on Cell Surface CAXII_Regulation->CAXII_Expression pH_Modulation Intra/Extracellular pH Modulation CAXII_Expression->pH_Modulation Cellular_Processes Cell Proliferation & Migration pH_Modulation->Cellular_Processes Inhibitor N-(2,5-dichlorophenyl) benzenesulfonamide Inhibitor->CAXII_Expression Inhibition

Caption: Regulation and function of CA XII in cellular signaling.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel compound as a carbonic anhydrase inhibitor.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CA_Inhibition_Assay In Vitro Carbonic Anhydrase Inhibition Assay Characterization->CA_Inhibition_Assay Data_Analysis Data Analysis (IC50, Ki determination) CA_Inhibition_Assay->Data_Analysis Cell_Based_Assays Cell-Based Assays (e.g., pH regulation, proliferation) Data_Analysis->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies End End: Evaluation of Therapeutic Potential In_Vivo_Studies->End

Caption: Workflow for evaluating a carbonic anhydrase inhibitor.

Conclusion

This compound belongs to a class of compounds with known potential for carbonic anhydrase inhibition. The provided protocols and background information offer a solid foundation for researchers to investigate its specific activity and mechanism of action. The data on a closely related analog suggests that this compound may exhibit potent and selective inhibition of certain CA isoforms. Further experimental validation is necessary to fully characterize its profile as a carbonic anhydrase inhibitor and to explore its therapeutic potential.

References

Application Notes and Protocols for Testing N-(2,5-dichlorophenyl)benzenesulfonamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2,5-dichlorophenyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. While the specific cytotoxic effects of this particular compound are not extensively documented in publicly available literature, sulfonamide derivatives, in general, have been reported to exhibit a range of biological activities, including anticancer properties.[1][2][3] Therefore, it is of significant interest to the research, and drug development communities to elucidate the potential cytotoxicity of this compound.

These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound. The described experimental setup is designed for researchers in cell biology, toxicology, and pharmacology. The protocols cover the evaluation of cell viability, membrane integrity, and apoptosis induction.

1. Principles of Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic potential of this compound. This involves a combination of assays that measure different cellular parameters.

  • MTT Assay (Cell Viability): This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[7]

  • LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.[9]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis): This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[10] In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

  • Caspase-3 Activity Assay (Apoptosis): Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[12] Caspase-3 is a key executioner caspase.[13][14] This assay utilizes a specific substrate for caspase-3 that, when cleaved, produces a detectable signal (colorimetric or fluorometric), which is proportional to the caspase-3 activity in the cell lysate.[12][13]

2. Experimental Protocols

2.1. Cell Culture and Compound Treatment

A suitable cancer cell line should be selected for the study. Based on literature for other sulfonamides, human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or cervical cancer cells (e.g., HeLa) could be appropriate choices.[1][2]

  • Cell Culture:

    • Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare a series of working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations for the experiments. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the dose-response relationship.[1]

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for Annexin V/PI and caspase-3 assays) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

    • Incubate the cells for different time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.[1]

2.2. MTT Assay Protocol [4][5][7][15]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[7]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[5][15]

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2.3. LDH Assay Protocol [8][16][17]

  • After the desired treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8][9]

  • For a positive control, lyse a set of untreated cells with a lysis buffer to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release.

2.4. Annexin V/PI Staining Protocol [10][11][18][19]

  • Following treatment, collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[19]

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analyze the stained cells by flow cytometry.

  • The cell populations will be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

2.5. Caspase-3 Activity Assay Protocol [12][13][14][20][21]

  • After treatment, lyse the cells using a lysis buffer provided with the assay kit.[14]

  • Incubate the cell lysates on ice.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[12]

  • Incubate the plate at 37°C for 1-2 hours.[21]

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 405 nm for the colorimetric assay).[13][21]

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.

3. Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100 ± 5.2100 ± 4.8100 ± 5.5
0.198.1 ± 4.995.3 ± 5.192.4 ± 4.7
192.5 ± 5.585.7 ± 4.978.9 ± 5.3
1075.3 ± 4.862.1 ± 5.245.6 ± 4.9
10042.1 ± 5.125.8 ± 4.715.3 ± 3.8
100015.6 ± 3.98.2 ± 2.55.1 ± 1.9

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control (0)5.2 ± 1.16.1 ± 1.37.5 ± 1.5
0.16.8 ± 1.48.2 ± 1.610.1 ± 1.8
112.3 ± 2.118.9 ± 2.525.4 ± 2.9
1028.7 ± 3.545.2 ± 4.162.8 ± 5.3
10055.4 ± 4.878.1 ± 5.589.3 ± 4.9
100085.1 ± 5.292.5 ± 4.395.8 ± 3.7

Data are presented as mean ± standard deviation of three independent experiments.

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0)94.2 ± 2.53.1 ± 0.82.7 ± 0.6
1070.5 ± 3.115.8 ± 2.213.7 ± 1.9
10035.8 ± 2.840.2 ± 3.524.0 ± 2.7

Data are presented as mean ± standard deviation of three independent experiments after 48h of treatment.

Table 4: Caspase-3 Activity in Cells Treated with this compound

Concentration (µM)Fold Increase in Caspase-3 Activity
Vehicle Control (0)1.0 ± 0.1
102.5 ± 0.3
1005.8 ± 0.7

Data are presented as mean ± standard deviation of three independent experiments after 48h of treatment.

4. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment (0.1-1000 µM, 24-72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-3 Assay (Apoptosis) treatment->caspase data_quant Data Quantification mtt->data_quant ldh->data_quant annexin->data_quant caspase->data_quant ic50 IC50 Determination data_quant->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound N-(2,5-dichlorophenyl) benzenesulfonamide bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides were among the first synthetic antimicrobial agents to be widely used for the treatment of bacterial infections.[1][2][3] They are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid.[4][5][6] Since folic acid is essential for the synthesis of nucleic acids and certain amino acids, its inhibition leads to a bacteriostatic effect, suppressing the growth and replication of susceptible bacteria.[4][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial activity of sulfonamides. The methods described include the determination of minimum inhibitory concentration (MIC) using broth microdilution and disk diffusion, the evaluation of bactericidal effects through time-kill assays, and the assessment of synergistic interactions with other antimicrobials via the checkerboard method.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides exert their antimicrobial effect by interfering with the bacterial synthesis of tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[4][5] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from the environment. In contrast, mammals obtain folate from their diet, making this pathway an excellent target for selective toxicity.[6]

The key enzyme in this pathway, dihydropteroate synthase (DHPS), catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate.[7][8] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[4][5] This ultimately disrupts DNA synthesis and cell division, leading to the cessation of bacterial growth.[4]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pteridine Dihydropteridine Pyrophosphate DHF Dihydrofolic Acid (DHF) Pteridine->DHF Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHF Sulfonamide Sulfonamides THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHPS_enzyme DHPS Precursors Nucleic Acid Precursors THF->Precursors Sulfonamide->DHPS_enzyme Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is a fundamental measure of an agent's potency.

Method 1: Broth Microdilution Assay

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Experimental Protocol

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).[10] Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Microplate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of CAMHB into each well.

    • Add 50 µL of the sulfonamide working solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column of dilutions. This leaves 50 µL in each well with serially diluted concentrations of the drug.

    • Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).[13] This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Sulfonamide in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Plate and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Method 2: Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[11] It is based on the principle that an antimicrobial-impregnated disk placed on an agar plate will create a concentration gradient, and the size of the resulting zone of growth inhibition is related to the organism's susceptibility.

Experimental Protocol

  • Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a depth of approximately 4 mm. Ensure the surface is dry before inoculation.

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11][14]

  • Application of Disks:

    • Aseptically apply sulfonamide-impregnated paper disks (standard concentration, e.g., 300 µg) onto the surface of the inoculated agar.[15]

    • Gently press each disk with sterile forceps to ensure complete contact with the agar.[14]

    • Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[14]

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk, including the disk diameter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to established clinical breakpoints (e.g., from CLSI guidelines).

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate for Confluent Growth prep_inoculum->streak_plate apply_disks Apply Sulfonamide-Impregnated Disks to Agar Surface streak_plate->apply_disks incubate Incubate at 37°C for 16-20 hours apply_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones interpret Interpret as S, I, or R using Breakpoints measure_zones->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Application Note 2: Assessment of Bactericidal Activity

Method: Time-Kill Assay

Time-kill assays (or time-kill kinetic assays) are used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[16][17] This dynamic method provides information on the rate of bacterial killing.

Experimental Protocol

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB, similar to the MIC protocol, to achieve an initial concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare flasks or tubes containing CAMHB with the sulfonamide at desired concentrations (e.g., 1x, 2x, 4x the previously determined MIC). Include a growth control flask without any antimicrobial.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial suspension.

    • Immediately after inoculation (Time 0) and at specified time points thereafter (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[17]

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antimicrobial's effect.[18]

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each sulfonamide concentration and the growth control.

    • Interpretation:

      • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

      • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, with the bacterial count remaining static or increasing slightly.[19]

Time_Kill_Workflow start Start prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) start->prep_culture expose_drug Expose Culture to Sulfonamide (at various MIC multiples) prep_culture->expose_drug sampling Collect Aliquots at Time Intervals (0, 2, 4, 8, 24h) expose_drug->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate Incubate Plates at 37°C for 24h dilute_plate->incubate count_colonies Count Colonies and Calculate CFU/mL incubate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetic assay.

Application Note 3: Evaluation of Antimicrobial Synergy

Method: Checkerboard Assay

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a sulfonamide and trimethoprim).[20][21] The interaction can be synergistic, additive, indifferent, or antagonistic.

Experimental Protocol

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Prepare serial dilutions of Drug A (e.g., a sulfonamide) horizontally along the x-axis.

    • Prepare serial dilutions of Drug B (e.g., trimethoprim) vertically along the y-axis.

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs.[12]

    • Row H should contain dilutions of Drug A alone, and Column 12 should contain dilutions of Drug B alone to determine their individual MICs under the test conditions.[22]

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL) as in the MIC protocol.

    • Incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well that shows inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B[12]

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[17]

      • Antagonism: FICI > 4.0[12]

Checkerboard_Workflow start Start prep_dilutions Prepare 2D Serial Dilutions: Drug A (horizontal) Drug B (vertical) start->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC of Each Drug Alone and in Combination incubate->read_results calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calc_fici interpret Interpret as Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MIC Values of Sulfonamides against Common Bacterial Pathogens

Sulfonamide DerivativeBacterial SpeciesMIC Range (µg/mL)Reference
SulfadiazineEscherichia coli31.25[23]
SulfamethoxazoleStaphylococcus aureus250[23]
SulfamethoxazoleEscherichia coli125[23]
Sulfonamide Derivative IStaphylococcus aureus32 - 512[10][24]
Sulfonamide Derivative IIStaphylococcus aureus64 - 512[10]
Sulfonamide Derivative IIIStaphylococcus aureus128 - 512[10]
Compound 1bS. aureus ATCC 2592364[3]
Compound 1cS. aureus ATCC 25923128[3]
Compound 1dS. aureus ATCC 25923128[3]

Note: MIC values can vary significantly based on the specific derivative, bacterial strain, and testing conditions.

Table 2: Example Interpretive Criteria for Disk Diffusion Testing

Antimicrobial AgentDisk ContentZone Diameter (mm) - ResistantZone Diameter (mm) - IntermediateZone Diameter (mm) - Susceptible
Sulfadiazine300 µg≤ 1920 - 29≥ 30
Sulfathiazole300 µg≤ 1920 - 29≥ 30

Note: This is an illustrative example based on data for N. meningitidis; official breakpoints from sources like CLSI should always be used for clinical interpretation.[15]

References

Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,5-dichlorophenyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. While specific biological data for this exact compound is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated pharmacological activity. Benzenesulfonamides are a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

This document provides a detailed overview of the potential applications of this compound and its analogs in drug discovery workflows. Due to the lack of specific data for the title compound, we will focus on a closely related and well-characterized analog, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide , a known dual-target inhibitor of mitochondrial complex II and complex III.[1] This analog serves as a representative example to illustrate the potential therapeutic applications and experimental workflows relevant to dichlorophenyl-substituted benzenesulfonamides.

Application Notes

Target Class: Mitochondrial Electron Transport Chain (ETC)

Substituted benzenesulfonamides have emerged as potent modulators of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production. Dysregulation of the ETC is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action of the Analog:

The representative analog, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide, has been identified as a dual-target inhibitor of both mitochondrial complex II (Succinate Dehydrogenase) and complex III (Cytochrome bc1 complex).[1] This dual inhibition disrupts the flow of electrons along the ETC, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death.

Potential Therapeutic Applications:

  • Oncology: Cancer cells often exhibit altered mitochondrial metabolism and can be more susceptible to ETC inhibitors. By inducing metabolic stress and apoptosis, compounds like this compound and its analogs could represent a promising avenue for cancer therapy.

  • Infectious Diseases: The mitochondrial ETC of pathogenic organisms, such as fungi and parasites, can be sufficiently different from the human counterpart to allow for selective inhibition. This provides an opportunity for the development of novel anti-infective agents.

Pharmacological Profile of Analogs

While quantitative data for this compound is not available, the following table summarizes the inhibitory activity of the representative analog and other related compounds against key components of the mitochondrial ETC.

Compound/AnalogTarget(s)IC50 (µM)Reference
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamideSuccinate-Cytochrome c Reductase (SCR)0.91 ± 0.09--INVALID-LINK--[1]
Mitochondrial Complex IINot specified--INVALID-LINK--[1]
Mitochondrial Complex IIINot specified--INVALID-LINK--[1]
SiccaninP. falciparum Mitochondrial Complex II8.39 ± 2.92--INVALID-LINK--[2]
P. falciparum Mitochondrial Complex III8.4--INVALID-LINK--[2]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the activity of this compound or its analogs against the mitochondrial electron transport chain.

Protocol 1: Synthesis of Diaryl Ether Sulfonamides

This protocol describes a general method for the synthesis of diaryl ether sulfonamides, which can be adapted for the synthesis of this compound and its analogs.

Materials:

  • Substituted phenol (e.g., 2,4,6-trichlorophenol)

  • Substituted aniline (e.g., 3,5-dichloroaniline)

  • Benzenesulfonyl chloride

  • Copper(I) iodide (CuI)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Potassium carbonate (K2CO3)

  • Solvent (e.g., DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Diaryl Ether Formation (Ullmann Condensation):

    • To a solution of the substituted phenol and substituted aniline in a suitable solvent, add CuI, Fe(acac)3, and K2CO3.

    • Heat the reaction mixture at an appropriate temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the diaryl ether intermediate.

  • Sulfonamide Formation:

    • Dissolve the purified diaryl ether intermediate in a suitable solvent (e.g., pyridine or dichloromethane with a base).

    • Cool the solution in an ice bath and add benzenesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.

Protocol 2: Succinate-Cytochrome c Reductase (SCR) Activity Assay

This assay measures the combined activity of mitochondrial complex II and complex III.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.3 mM EDTA)

  • Succinate solution (substrate for complex II)

  • Cytochrome c solution (electron acceptor for complex III)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using standard differential centrifugation methods.

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, succinate, and cytochrome c.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Antimycin A).

  • Initiate the reaction by adding a small amount of isolated mitochondria to each well.

  • Immediately measure the increase in absorbance at 550 nm over time in a kinetic mode. The increase in absorbance corresponds to the reduction of cytochrome c.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Mitochondrial Complex II Activity Assay

This assay specifically measures the activity of complex II (succinate dehydrogenase).

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl2)

  • Succinate solution

  • Decylubiquinone (electron acceptor)

  • DCPIP (2,6-dichlorophenolindophenol) (redox indicator)

  • Rotenone (complex I inhibitor)

  • Antimycin A (complex III inhibitor)

  • Potassium cyanide (KCN) (complex IV inhibitor)

  • Test compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.

  • Add succinate, decylubiquinone, and DCPIP to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding isolated mitochondria.

  • Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the rate of DCPIP reduction and determine the IC50 value of the test compound.

Protocol 4: Mitochondrial Complex III Activity Assay

This assay specifically measures the activity of complex III.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Decylubiquinol (reduced substrate for complex III)

  • Cytochrome c solution

  • Rotenone

  • Potassium cyanide (KCN)

  • Test compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Prepare decylubiquinol by reducing decylubiquinone with sodium borohydride.

  • Prepare a reaction mixture containing Assay Buffer, rotenone, and KCN.

  • Add cytochrome c to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding isolated mitochondria followed by decylubiquinol.

  • Measure the increase in absorbance at 550 nm over time due to the reduction of cytochrome c.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- H2O H2O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibitor N-(2,5-dichlorophenyl) benzenesulfonamide (Analog) Inhibitor->ComplexII Inhibitor->ComplexIII Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate O2 O2 O2->ComplexIV

Caption: Signaling pathway of the mitochondrial ETC and points of inhibition.

G cluster_workflow SCR Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Succinate, Cyt c) start->prep_reagents add_compound Add Test Compound (Varying Concentrations) prep_reagents->add_compound add_mito Add Isolated Mitochondria add_compound->add_mito measure Measure Absorbance (550 nm, kinetic) add_mito->measure analyze Analyze Data (Calculate Rates, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the SCR assay.

G cluster_logic Logical Relationship in Drug Discovery start Initial Hit (Benzenesulfonamide Scaffold) sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Synthesize Analogs (e.g., vary substitutions) sar->synthesis testing In Vitro Testing (e.g., SCR Assay) synthesis->testing decision Potency & Selectivity Improved? testing->decision decision->sar No lead_opt Lead Optimization decision->lead_opt Yes stop Redesign or Stop

Caption: Logical workflow for lead optimization.

References

Application Notes and Protocols for High-Throughput Screening of Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of benzenesulfonamide analog libraries against common biological targets. Benzenesulfonamides are a versatile class of compounds known to inhibit various enzymes, making them a valuable scaffold in drug discovery. The primary targets discussed herein are carbonic anhydrases (CAs) and Tropomyosin receptor kinase A (TrkA), both of which are implicated in a range of pathologies, including cancer.

Introduction to Benzenesulfonamide Analogs and HTS

The benzenesulfonamide moiety is a key pharmacophore in a number of clinically used drugs. Its ability to coordinate with the zinc ion in the active site of metalloenzymes, such as carbonic anhydrases, has made it a cornerstone of inhibitor design. High-throughput screening (HTS) enables the rapid evaluation of large libraries of benzenesulfonamide analogs to identify potent and selective inhibitors for therapeutic development. HTS workflows involve the miniaturization and automation of assays to test thousands of compounds daily.[1][2] A critical parameter for validating the quality of an HTS assay is the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for screening.[3][4][5]

Key Biological Targets for Benzenesulfonamide Analogs

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[7][8][9] Several CA isoforms are overexpressed in various cancers, contributing to the acidification of the tumor microenvironment and promoting tumor progression and metastasis.[10] Consequently, CA inhibitors are actively pursued as anticancer agents.

Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that is the high-affinity receptor for Nerve Growth Factor (NGF).[11][12] The NGF/TrkA signaling pathway plays a crucial role in the development and survival of neurons.[13] However, aberrant TrkA signaling, through overexpression or gene fusion events, is a known driver in a variety of cancers, including lung, thyroid, and glioblastoma.[11][14][15] Activation of TrkA leads to the stimulation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and invasion.[11][14]

High-Throughput Screening Workflow

A typical HTS campaign for identifying benzenesulfonamide inhibitors follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.[16][17]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triaging cluster_3 Lead Generation assay_dev Assay Development (miniaturization to 384-well) pilot_screen Pilot Screen (Z' > 0.5) assay_dev->pilot_screen Optimization primary_hts Primary HTS (single concentration) pilot_screen->primary_hts hit_confirm Hit Confirmation (re-test in triplicate) primary_hts->hit_confirm dose_response Dose-Response (IC50 determination) hit_confirm->dose_response orthogonal_assay Orthogonal Assay (alternative method) dose_response->orthogonal_assay sar SAR Studies (hit expansion) orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt

Fig. 1: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Inhibition of Carbonic Anhydrases

The following table summarizes the inhibitory activity (Ki, nM) of a selection of benzenesulfonamide analogs against key human carbonic anhydrase isoforms.

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
Ureido-sulfonamide 1 >1000098.44.54.1
Ureido-sulfonamide 2 893063.55.34.5
Ureido-sulfonamide 3 78501052.11.0
Triazole-sulfonamide 4a 78.530.111.45.8
Triazole-sulfonamide 4b 41.545.23.22.1
Triazole-sulfonamide 5a 10538.41.50.8
DHPM-benzenesulfonamide 10a 78.410.38.912.3
DHPM-benzenesulfonamide 13a >10000158.43.58.5

Data compiled from multiple sources.[10][18][19][20] Dihydropyrimidinone (DHPM).

Data Presentation: Inhibition of TrkA Kinase

The following table presents the inhibitory activity (IC50) of representative benzenesulfonamide-containing compounds against TrkA.

Compound IDTrkA Kinase (IC50, nM)TrkA Cellular (IC50, nM)
AZ-23 2-
Larotrectinib -2-20
Belizatinib <3-
Compound 42 (azaindole) 113
AL106 -58,600

Data compiled from multiple sources.[15][21] Note that AL106's lower potency may be due to its specific application in glioblastoma cell lines.

Experimental Protocols

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay (384-well format)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the chromophore p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Enzyme: Purified human Carbonic Anhydrase II (hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds: Benzenesulfonamide analogs dissolved in 100% DMSO

  • Positive Control: Acetazolamide

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Absorbance microplate reader

Procedure:

  • Compound Plating: Dispense 200 nL of test compounds, positive control (Acetazolamide, final concentration 10 µM), or DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of hCA II solution (e.g., 0.5 µg/mL in Assay Buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of p-NPA substrate solution (e.g., 1 mM in Assay Buffer with 5% acetonitrile) to all wells to initiate the reaction. The final volume should be 20 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_neg_ctrl) / (Vmax_pos_ctrl - Vmax_neg_ctrl)).

    • For dose-response plates, plot % inhibition against compound concentration and fit to a four-parameter logistic equation to determine IC50 values.

CA_Assay_Workflow start Start compound_plate Dispense 200 nL Compound/ Control in 384-well plate start->compound_plate add_enzyme Add 10 µL hCA II Enzyme compound_plate->add_enzyme incubate Incubate 15 min at RT add_enzyme->incubate add_substrate Add 10 µL p-NPA Substrate incubate->add_substrate read_plate Kinetic Read at 405 nm (10-15 min) add_substrate->read_plate analyze Calculate Reaction Rates and % Inhibition read_plate->analyze end End analyze->end TrkA_Signaling cluster_downstream Downstream Signaling Cascades NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates PLCG PLCγ TrkA->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Invasion ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->CellResponse Inhibitor Benzenesulfonamide Analog (Inhibitor) Inhibitor->TrkA Blocks Kinase Activity DIANA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detect Detection coat_ab Coat Plate with Capture Antibody block Wash and Block coat_ab->block capture_enz Add Target Enzyme (e.g., CA IX) block->capture_enz add_mix Add Mixture of: - Test Compound - DNA-linked Inhibitor Probe capture_enz->add_mix incubate Incubate add_mix->incubate wash Extensive Wash incubate->wash qpcr Quantify Bound Probe via qPCR wash->qpcr analyze Analyze Cq values to determine inhibition qpcr->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide, with a focus on improving reaction yield and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and direct method is the nucleophilic substitution reaction between benzenesulfonyl chloride and 2,5-dichloroaniline.[1][2] In this reaction, the primary amine group of 2,5-dichloroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the sulfonamide N-S bond.[2][3]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors:

  • Reagent Quality: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive towards the amine.[4]

  • Incomplete Reaction: The reaction may require heat to proceed to completion.[1][5] Without sufficient thermal energy or reaction time, a significant amount of starting material may remain unreacted.

  • HCl Byproduct Inhibition: The reaction generates hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Sub-optimal Workup: Product can be lost during the isolation and purification steps if precipitation is incomplete or the incorrect recrystallization solvent is used.

Q3: What is the role of a base in this synthesis, and is it necessary?

A3: While the reaction can proceed without a base, adding one is highly recommended for improving the yield. A base, such as pyridine or triethylamine, acts as an HCl scavenger. By neutralizing the HCl byproduct as it forms, the base prevents the protonation of the 2,5-dichloroaniline, ensuring it remains a free nucleophile available for reaction. This is a standard practice in what is known as the Hinsberg reaction.[3]

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted starting materials (2,5-dichloroaniline and benzenesulfonyl chloride), the hydrolyzed form of the sulfonyl chloride (benzenesulfonic acid), and potentially side products from the synthesis of the starting materials themselves.[4] If the reaction is run at excessively high temperatures, degradation or side-reactions may also occur.

Q5: How can I best purify the final product?

A5: The most effective method for purifying this compound is recrystallization.[1][5][6] A common and effective solvent system is dilute ethanol, which involves dissolving the crude product in hot ethanol and adding water until the solution becomes cloudy, then allowing it to cool slowly to form pure crystals.[1][5]

Section 2: Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem: Very little or no solid product precipitates upon adding the reaction mixture to water.

  • Possible Cause 1: Degraded Benzenesulfonyl Chloride. The benzenesulfonyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock by distillation under reduced pressure. Always handle the reagent in a dry environment.

  • Possible Cause 2: Reaction Not Initiated. The reaction conditions may have been insufficient to overcome the activation energy, especially given the electronically deactivated nature of 2,5-dichloroaniline.

    • Solution: Ensure the reaction is heated sufficiently. A common procedure involves heating the mixture for a short period.[1][5] Consider adding a base like pyridine, which can also act as a nucleophilic catalyst.

Problem: The final product yield is poor (<50%).

  • Possible Cause 1: HCl Byproduct Quenching the Reaction. As the reaction proceeds, the generated HCl protonates the unreacted 2,5-dichloroaniline, effectively removing it from the reaction.

    • Solution: Perform the reaction in the presence of at least one equivalent of a tertiary amine base (e.g., triethylamine) or in a solvent like pyridine. The base will neutralize HCl, driving the reaction to completion.

  • Possible Cause 2: Product Loss During Workup. The product may have some solubility in the aqueous workup solution, or the precipitation may be slow.

    • Solution: Ensure the water used for precipitation is ice-cold and use a sufficient volume.[1][5] After precipitation, allow the mixture to stand in an ice bath for at least 30 minutes before filtration to maximize crystal recovery.

Problem: The isolated product is off-color (e.g., yellow or brown).

  • Possible Cause: Formation of Colored Impurities. This can be due to side reactions from impurities in the starting materials or slight degradation of the product or reactants at high temperatures.

    • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.

Section 3: Data & Optimization

Optimizing reaction parameters is critical for maximizing yield. The following tables summarize key variables and their expected impact on the synthesis.

Table 1: Effect of Reaction Conditions on Yield

ParameterCondition A (Basic Protocol)Condition B (Optimized)Expected Outcome
Base None1.1 equivalents PyridineCondition B significantly increases yield by neutralizing HCl byproduct.
Temperature 100°C80°CWith a base, lower temperatures are often sufficient, reducing potential side reactions.
Reaction Time 15 minutes1-2 hoursA longer reaction time, especially at a slightly lower temperature, ensures the reaction proceeds to completion.
Solvent None (Neat)Dichloromethane (DCM)Using a solvent can improve homogeneity and temperature control, leading to a cleaner reaction.
Hypothetical Yield 40-60%85-95%The combination of a base, controlled temperature, and adequate time consistently produces higher yields.

Table 2: Solvent Selection for Recrystallization

Solvent SystemProcedureAdvantagesDisadvantages
Dilute Ethanol Dissolve crude solid in minimum hot ethanol; add hot water dropwise until cloudy; cool slowly.[1][5]Excellent for removing non-polar and highly polar impurities. Yields high-purity crystals.Requires careful addition of water to avoid "oiling out."
Toluene Dissolve crude solid in hot toluene; cool slowly.Good for removing more polar impurities.Less effective at removing non-polar impurities. Higher boiling point requires more care.
Acetic Acid/Water Dissolve crude solid in hot glacial acetic acid; add water to precipitate.Effective for certain impurity profiles.Residual acetic acid can be difficult to remove from the final product.

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloroaniline (1.0 eq).

  • Add dry dichloromethane (DCM) or pyridine as a solvent.

  • Add pyridine (1.1 eq) to the mixture if using DCM.

  • Cool the flask in an ice bath (0°C).

  • Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization from Dilute Ethanol

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.

  • (Optional: If the solution is colored, add a small amount of activated charcoal and perform a hot filtration).

  • To the hot, clear solution, add hot water dropwise with swirling until the solution just begins to turn persistently cloudy.

  • Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by suction filtration, washing with a small amount of ice-cold 50:50 ethanol/water.

  • Dry the purified crystals in a vacuum oven.

Section 5: Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_0 Preparation cluster_1 Isolation cluster_2 Purification cluster_3 Final Product start Starting Materials (2,5-Dichloroaniline, Benzenesulfonyl Chloride) reaction Optimized Reaction (Solvent + Base) start->reaction 1. Mix & React workup Aqueous Workup (Wash with HCl, H2O) reaction->workup 2. Quench & Wash evaporation Solvent Evaporation workup->evaporation 3. Dry & Concentrate crude Crude Product evaporation->crude recrystallize Recrystallization (e.g., from Dilute Ethanol) crude->recrystallize 4. Dissolve & Crystallize filtration Filtration & Washing recrystallize->filtration 5. Collect Crystals drying Vacuum Drying filtration->drying product Pure Crystalline Product drying->product 6. Isolate

Caption: A typical workflow for the synthesis and purification of this compound.

G start Problem: Low Reaction Yield q1 Did you use a base (e.g., Pyridine)? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Action: Redo reaction adding 1.1 eq. of base to neutralize HCl byproduct. a1_no->s1 q2 Are your starting materials fresh/pure? a1_yes->q2 end_node Yield Should Improve s1->end_node a2_no No / Unsure q2->a2_no a2_yes Yes q2->a2_yes s2 Action: Use fresh benzenesulfonyl chloride. Consider distillation if necessary. a2_no->s2 q3 Was the reaction heated sufficiently and for enough time? a2_yes->q3 s2->end_node a3_no No q3->a3_no q3->end_node Yes s3 Action: Increase reaction time to 1-2h and/or heat to reflux. a3_no->s3 s3->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving issues of low product yield.

References

Technical Support Center: N-(2,5-dichlorophenyl)benzenesulfonamide Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N-(2,5-dichlorophenyl)benzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the recrystallization solvent. What should I do?

A1: If this compound does not dissolve, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves completely.

  • Inadequate Temperature: Ensure your solvent is heated to its boiling point. Dissolving the solute below the boiling point may require an excessive amount of solvent, leading to poor recovery.

  • Inappropriate Solvent: While dilute ethanol is commonly used, you may need to explore alternative solvent systems.[1][2] A mixture of isopropanol and water (around 70% isopropanol) has been effective for other sulfonamides and could be a viable alternative.[3]

Q2: No crystals are forming after cooling the solution. How can I induce crystallization?

A2: The absence of crystal formation upon cooling may indicate supersaturation. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystallization.

  • Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

  • Reduce the solvent volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My product has "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this:

  • Reheat the solution: Heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of hot solvent to the solution.

  • Cool slowly: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Slow cooling promotes the formation of well-defined crystals.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of boiling solvent.

  • Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and filter the solution quickly.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
WaterInsolubleVery slightly solubleGenerally not a suitable solvent on its own.
EthanolSparingly solubleSolubleA good solvent for recrystallization, often used as a dilute aqueous solution.[1][2]
IsopropanolSparingly solubleSolubleCan be used in mixtures with water for recrystallizing sulfonamides.[3]
AcetoneSolubleVery solubleMay be too good of a solvent, leading to poor recovery unless used in a mixed solvent system.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system.

Experimental Protocols

Recrystallization of this compound using Dilute Ethanol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Preparation: Prepare a dilute ethanol solution (e.g., 70-90% ethanol in water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the dilute ethanol solvent and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold dilute ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude This compound dissolve Dissolve in minimum amount of hot dilute ethanol start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool slowly to room temperature, then ice bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals Supersaturated Solution? start->no_crystals No Crystals oiling_out Cooling Too Rapid or Impure? start->oiling_out Oily Product low_yield Procedural Error? start->low_yield Low Recovery scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent No reheat Reheat to Dissolve oiling_out->reheat Yes add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes preheat_funnel Pre-heat Funnel for Hot Filtration low_yield->preheat_funnel Yes cold_wash Wash with Minimal Ice-Cold Solvent low_yield->cold_wash Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges of N-(2,5-dichlorophenyl)benzenesulfonamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of N-(2,5-dichlorophenyl)benzenesulfonamide in aqueous solutions. The information is designed to assist researchers in overcoming common experimental hurdles and to provide a foundational understanding of the compound's solubility characteristics.

Troubleshooting Guide: Common Solubility Issues

Researchers may encounter several issues when attempting to dissolve this compound in aqueous media. This guide provides a structured approach to troubleshooting these problems.

Problem 1: The compound does not dissolve in water or aqueous buffers.

  • Cause: this compound is a hydrophobic molecule with inherently low aqueous solubility due to the presence of two benzene rings and two chlorine substituents.

  • Solutions:

    • Initial Approach: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This technique, known as co-solvency, can significantly improve solubility.

    • pH Adjustment: The sulfonamide group is weakly acidic and can be ionized at higher pH values, which may increase aqueous solubility.

    • Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious of potential degradation at elevated temperatures.

Problem 2: The compound precipitates out of solution after initial dissolution.

  • Cause: This can occur due to a change in solvent composition (e.g., adding a co-solvent solution to a larger volume of aqueous buffer), a temperature change, or pH shift that reduces the solubility of the compound.

  • Solutions:

    • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent in the aqueous solution is critical. A higher percentage of co-solvent will generally lead to better solubility.

    • Maintain pH: Ensure the pH of the final solution is maintained at a level that favors the dissolved state of the compound.

    • Use of Solubilizing Agents: Consider the addition of surfactants or cyclodextrins to the aqueous solution to form micelles or inclusion complexes that can encapsulate the hydrophobic compound and keep it in solution.

Problem 3: Inconsistent results in biological assays due to poor solubility.

  • Cause: Undissolved compound can lead to inaccurate concentration measurements and variable results in biological experiments.

  • Solutions:

    • Filtration: After preparing the solution, filter it through a 0.22 µm filter to remove any undissolved particles.

    • Concentration Verification: Always verify the final concentration of the dissolved compound using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

    • Formulation Development: For in-vivo studies, developing a more sophisticated formulation, such as a solid dispersion or a lipid-based formulation, may be necessary to ensure adequate bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are most effective for dissolving this compound?

A2: Based on the general solubility of benzenesulfonamides and the synthesis of this compound, which involves recrystallization from dilute ethanol, it is expected to be more soluble in polar organic solvents.

Solubility of Benzenesulfonamide in Various Solvents (Qualitative)

SolventSolubility
WaterLow
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble

This table provides a qualitative estimation based on the properties of similar compounds. Experimental verification is highly recommended.

Q3: How does pH affect the solubility of this compound?

A3: The sulfonamide moiety (-SO₂NH-) is weakly acidic. In alkaline conditions (higher pH), the proton can be removed, forming a more water-soluble salt. Therefore, increasing the pH of the aqueous solution is a viable strategy to enhance its solubility. The exact pH at which a significant increase in solubility occurs would need to be determined experimentally.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds in aqueous solutions. They work by reducing the polarity of the solvent system, thereby making it more favorable for the hydrophobic compound to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity. This complex is then more soluble in water.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. An excess is confirmed if solid material remains undissolved.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for preparing a stock solution of a poorly soluble compound using a co-solvent, which can then be diluted in an aqueous medium for experiments.

Materials:

  • This compound

  • Co-solvent (e.g., Dimethyl Sulfoxide - DMSO, Ethanol)

  • Aqueous buffer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 10 mM in DMSO). Ensure the compound is completely dissolved.

  • For your experiment, perform serial dilutions of the stock solution directly into the aqueous buffer to achieve the desired final concentrations.

  • Important: The final concentration of the co-solvent in the aqueous medium should be kept as low as possible (typically <1% v/v) to avoid solvent effects in biological assays.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound is above its solubility limit in that co-solvent/aqueous buffer mixture.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a common method for preparing an inclusion complex of a poorly soluble drug with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).

  • Slowly add an excess of this compound to the cyclodextrin solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved compound.

  • Freeze the resulting clear solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • The powder can be reconstituted in water or aqueous buffers to achieve a higher concentration of the compound than is possible without the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis start Weigh Compound solvent Select Solvent System (Aqueous Buffer, Co-solvent, Cyclodextrin) start->solvent dissolve Dissolve Compound solvent->dissolve filter Filter (0.22 µm) dissolve->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify experiment Use in Experiment quantify->experiment

Caption: A generalized experimental workflow for preparing and analyzing solutions of this compound.

troubleshooting_logic decision decision start Compound does not dissolve in aqueous solution decision1 Have you tried a co-solvent? start->decision1 solution1 Use a water-miscible organic solvent (e.g., DMSO, Ethanol) to make a stock solution. decision1->solution1 No decision2 Is the final co-solvent concentration optimized? decision1->decision2 Yes solution2 Adjust the percentage of co-solvent in the final solution. Keep it as low as possible for biological assays. decision2->solution2 No decision3 Have you tried pH adjustment? decision2->decision3 Yes solution3 Increase the pH of the aqueous buffer to ionize the sulfonamide group. decision3->solution3 No decision4 Have you considered solubilizing agents? decision3->decision4 Yes solution4 Use cyclodextrins or surfactants to enhance solubility. decision4->solution4 No

Caption: A decision tree for troubleshooting solubility issues with this compound.

optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sulfonamides from sulfonyl chlorides and amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is the fundamental reaction for synthesizing sulfonamides from sulfonyl chlorides?

The most common method for synthesizing sulfonamides involves the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2][3] The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: Why is the choice of base important in this reaction?

The base plays a critical role in scavenging the HCl produced.[1] Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases like sodium carbonate.[3][4]

Troubleshooting Common Issues

Q3: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[4][5]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Nucleophilicity of the Amine: Electron-deficient amines or sterically hindered amines may react slowly or not at all.[2][3]

    • Solution: For less reactive amines, heating the reaction mixture may be necessary.[1] Alternatively, using a more reactive sulfonylating agent or a different synthetic route might be required.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, equimolar amounts of the amine and sulfonyl chloride are used, with an excess of the base (often 2 equivalents or more).[6] For precious amines, it is advisable to use the amine as the limiting reagent to avoid purification difficulties.[6][7]

  • Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and yield.

    • Solution: Dichloromethane (DCM) is a commonly used solvent.[6] Other solvents like acetonitrile, tetrahydrofuran (THF), and ethyl acetate have been reported to give poor yields in some cases.[6] Deep eutectic solvents (DESs) like choline chloride/glycerol have been shown to be effective and environmentally friendly alternatives.[8]

Q4: I am observing a significant amount of sulfonic acid as a byproduct. How can I prevent this?

The formation of sulfonic acid is a clear indication of sulfonyl chloride hydrolysis.

  • Primary Cause: Presence of water in the reaction.

  • Troubleshooting Steps:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended.

    • If possible, run the reaction under an inert atmosphere (N₂ or Ar).

    • Ensure the amine and base are free of water.

Q5: My desired sulfonamide is contaminated with unreacted starting materials. How can I improve purification?

Effective purification is key to obtaining a high-purity product.

  • Work-up Procedure: A typical aqueous work-up can help remove the hydrochloride salt of the base and any excess base. The organic layer can then be dried and concentrated.

  • Crystallization: If the sulfonamide is a solid, recrystallization is often an effective purification method.[9]

  • Silica Gel Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.[10] Hexane/ethyl acetate is a common eluent system.[10]

  • Acid-Base Extraction: The amphoteric nature of some sulfonamides can be exploited for purification. By carefully controlling the pH, it's possible to selectively extract the product between aqueous and organic phases.[11]

Q6: The reaction with a secondary amine is very slow or not working. What can I do?

Secondary amines are generally less nucleophilic than primary amines, and can also be more sterically hindered, leading to lower reactivity.[2][3]

  • Solution:

    • Increase Reaction Temperature: Heating the reaction can often drive it to completion.[1]

    • Use a More Forcing Base: A stronger, non-nucleophilic base might be beneficial.

    • Alternative Methods: If the direct sulfonylation is unsuccessful, consider alternative synthetic strategies.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on sulfonamide synthesis.

Table 1: Effect of Solvent on Sulfinamide/Sulfonamide Formation

EntrySolventTemperature (°C)Sulfinamide Yield (%)Sulfonamide Yield (%)
1CH₂Cl₂06613
2CH₂Cl₂25Lower than at 0°C-
3CH₂Cl₂-20-Significant Amount
4Acetonitrile-Poor Yield-
5THF-Poor Yield-
6EtOAc-Poor Yield-

Data adapted from a study on a related sulfinamide synthesis, which also monitored sulfonamide formation.[6]

Table 2: Effect of Base and Stoichiometry

BaseBase EquivalentsAmine EquivalentsObservations
Triethylamine2.01.0Good reaction conditions.[6]
Triethylamine10.01.0Used in specific protocols.[7]
--1.5Increased sulfonamide yield to 32%, suggesting amine should be the limiting reagent.[6][7]
PyridineExcess1.0Commonly used as both base and solvent.
Na₂CO₃Excess1.0An effective inorganic base, particularly for reactions in water.[3]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation - Dry glassware - Anhydrous solvents reactants Reactant Addition - Dissolve amine in DCM - Cool to 0°C - Add base prep->reactants addition Slow Addition - Add sulfonyl chloride solution dropwise reactants->addition reaction Reaction - Stir at RT - Monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up - Quench with water - Wash with acid, base, brine reaction->workup purification Purification - Dry and concentrate - Recrystallize or chromatograph workup->purification product Final Product purification->product

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_hydrolysis Check for Hydrolysis (e.g., by NMR/LC-MS) start->check_hydrolysis check_reactivity Assess Amine Reactivity - Steric hindrance? - Electron-withdrawing groups? start->check_reactivity check_conditions Review Reaction Conditions - Stoichiometry? - Solvent? - Temperature? start->check_conditions solution_hydrolysis Solution: - Use anhydrous conditions - Inert atmosphere check_hydrolysis->solution_hydrolysis Hydrolysis confirmed solution_reactivity Solution: - Increase temperature - Use alternative method check_reactivity->solution_reactivity Low reactivity amine solution_conditions Solution: - Optimize stoichiometry - Screen solvents - Adjust temperature check_conditions->solution_conditions Suboptimal conditions

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound product consistently low?

A1: Low yields can stem from several factors related to starting materials, reaction conditions, or side reactions. Here are the most common causes and their solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: The primary reactant, benzenesulfonyl chloride, is highly sensitive to moisture.[1] Any water present in the reaction vessel or solvents will hydrolyze it to the unreactive benzenesulfonic acid, significantly reducing the amount available to react with the amine.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity benzenesulfonyl chloride.

  • Reduced Nucleophilicity of 2,5-Dichloroaniline: The reaction between benzenesulfonyl chloride and an amine is a nucleophilic attack by the amine.[3] The two electron-withdrawing chloro- groups on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline itself. Furthermore, the reaction produces hydrogen chloride (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will scavenge the HCl produced, preventing the protonation of the 2,5-dichloroaniline and allowing the reaction to proceed to completion.

  • Impure Benzenesulfonyl Chloride: The standard preparation of benzenesulfonyl chloride involves the chlorosulfonation of benzene. A common side product of this reaction is diphenylsulfone, which is unreactive and can contaminate the intermediate.[5][6]

    • Solution: Purify the benzenesulfonyl chloride (e.g., by vacuum distillation) before use to remove diphenylsulfone and other impurities.[7]

  • Incomplete Reaction: The protocol may call for short reaction times (e.g., boiling for ten minutes) which might not be sufficient for a less reactive amine like 2,5-dichloroaniline.[8]

    • Solution: Increase the reaction time and monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: My final product is impure, showing multiple spots on TLC even after recrystallization. What are the likely contaminants?

A2: Impurities can be unreacted starting materials or side products.

  • Unreacted Starting Materials: The most common impurities are residual benzenesulfonyl chloride or 2,5-dichloroaniline.

    • Solution: Ensure the crude product is washed thoroughly as described in the protocol to remove water-soluble byproducts and any unreacted amine hydrochloride.[8] If starting materials persist, consider purification by column chromatography. Adjusting the stoichiometry to use a slight excess of the less expensive reagent can also help consume the limiting reagent completely.

  • Diphenylsulfone: If the benzenesulfonyl chloride used was impure, diphenylsulfone will carry through the reaction and can be difficult to remove by simple recrystallization due to similar polarities.[9]

    • Solution: The best approach is to use pure benzenesulfonyl chloride from the start. If the impurity is already in your product, silica gel column chromatography is the most effective purification method.

  • Benzenesulfonic Acid: If moisture was present during the reaction, the hydrolysis product of the sulfonyl chloride will be present.[1]

    • Solution: Benzenesulfonic acid is highly polar and can typically be removed by washing the crude product with water or a mild aqueous base during workup.

Q3: The reaction generates a solid precipitate immediately, but it is not the desired product. What is happening?

A3: This is likely the hydrochloride salt of your starting amine, 2,5-dichloroaniline. As the reaction begins, it produces HCl, which is an acid. The 2,5-dichloroaniline is a base and will react with the HCl to form 2,5-dichloroanilinium chloride, which is often insoluble in organic solvents. This salt is unreactive towards the benzenesulfonyl chloride.[4]

  • Solution: As detailed in A1, the inclusion of a non-nucleophilic base like pyridine is crucial. It will react with the HCl faster than the aniline, preventing the formation of the unreactive salt.

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution
Low Product Yield Hydrolysis of benzenesulfonyl chloride.Use anhydrous solvents and oven-dried glassware.
Protonation of 2,5-dichloroaniline by HCl byproduct.Add a non-nucleophilic base (e.g., pyridine) to the reaction.
Impure benzenesulfonyl chloride (contains diphenylsulfone).Purify the sulfonyl chloride by vacuum distillation before use.[7]
Incomplete reaction due to short duration or low temperature.Increase reaction time and/or temperature; monitor by TLC.
Impure Final Product Unreacted starting materials.Improve washing of crude product; use column chromatography.
Contamination with diphenylsulfone.[5]Use pure reagents; purify final product by column chromatography.
Formation of benzenesulfonic acid via hydrolysis.[1]Ensure anhydrous conditions; wash product with mild aqueous base.
Reaction Stalls Formation of insoluble 2,5-dichloroanilinium chloride salt.Add a non-nucleophilic base to neutralize HCl as it forms.[4]

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonyl Chloride

This protocol is based on the chlorosulfonation of benzene.[8][10]

Materials:

  • Benzene (10 mL)

  • Chloroform (40 mL)

  • Chlorosulfonic acid (25 mL)

  • Crushed ice

  • Deionized water

Procedure:

  • In a flask equipped with a dropping funnel and placed in an ice bath (0 °C), add a solution of benzene (10 mL) in chloroform (40 mL).

  • Slowly add chlorosulfonic acid (25 mL) dropwise to the stirred solution. Maintain the temperature at 0 °C. Hydrogen chloride gas will evolve.

  • Once the initial vigorous gas evolution has subsided, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Carefully pour the reaction mixture over a beaker filled with crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the lower organic (chloroform) layer.

  • Wash the organic layer with cold water, then separate the layers again.

  • The chloroform can be removed by slow evaporation or rotary evaporation to yield crude benzenesulfonyl chloride.

    • Note: For higher purity, the crude product should be distilled under reduced pressure.

Safety: This reaction is hazardous. Benzene is a carcinogen. Chlorosulfonic acid reacts violently with water and is highly corrosive. Hydrogen chloride gas is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: Synthesis of this compound

This protocol is adapted from published literature procedures.[8]

Materials:

  • Benzenesulfonyl chloride (stoichiometric amount)

  • 2,5-dichloroaniline (stoichiometric amount)

  • Ice-cold water

  • Dilute ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine benzenesulfonyl chloride and 2,5-dichloroaniline in stoichiometric amounts.

  • Heat the mixture to boiling and maintain for ten minutes.

    • Improvement Note: For better results, consider running the reaction in a dry solvent (e.g., toluene or dichloromethane) with one equivalent of a non-nucleophilic base like pyridine.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water while stirring. The crude product should precipitate as a solid.

  • Collect the solid product by suction filtration.

  • Wash the filtered solid thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purify the crude product by recrystallizing from dilute ethanol to a constant melting point.[8]

  • Check the purity of the final product by TLC, melting point, and/or spectroscopic methods (IR, NMR).

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Start: Low Yield or Impure Product check_reagents Analyze Purity of Starting Materials (TLC, NMR) start->check_reagents check_conditions Review Reaction Conditions: Were they Anhydrous? check_reagents->check_conditions  Reagents Pure action_purify_reagents Action: Purify Starting Materials (Distill Sulfonyl Chloride, Recrystallize Aniline) check_reagents->action_purify_reagents Reagents Impure check_base Was a Non-Nucleophilic Base Used? check_conditions->check_base Yes action_dry Side Reaction: Hydrolysis of Sulfonyl Chloride. Action: Redo with Dry Glassware & Solvents. check_conditions->action_dry No check_time Review Reaction Time and Temperature check_base->check_time Yes action_add_base Problem: Aniline Protonation. Action: Repeat Reaction with Pyridine or Et3N. check_base->action_add_base No action_extend_reaction Problem: Incomplete Reaction. Action: Increase Reaction Time/Temp and Monitor. check_time->action_extend_reaction Insufficient end_advanced Consider Advanced Purification (Column Chromatography) check_time->end_advanced Sufficient end_success Problem Solved/ Product Obtained action_purify_reagents->end_success action_dry->end_success action_add_base->end_success action_extend_reaction->end_success

A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-(2,5-dichlorophenyl)benzenesulfonamide. The following information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as benzenesulfonyl chloride and 2,5-dichloroaniline, as well as potential side products formed during the synthesis. Depending on the reaction conditions, these can also include hydrolysis products or over-alkylated/arylated species.

Q2: What is the most straightforward method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for the purification of this compound.[1][2] Dilute ethanol has been reported as a suitable solvent for obtaining high-purity crystalline product.[1][2][3]

Q3: My recrystallized product is still showing impurities on analysis (TLC, LC-MS, NMR). What should I do?

A3: If recrystallization from dilute ethanol does not yield a product of sufficient purity, consider the following troubleshooting steps:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A combination of a good solvent (in which the compound is soluble at high temperatures) and a poor solvent (in which the compound is insoluble at low temperatures) can be effective.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography is a more rigorous purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its impurities.

  • Aqueous Washes: Before recrystallization, washing the crude product with acidic and/or basic solutions can help remove unreacted starting materials. For instance, a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities like 2,5-dichloroaniline, while a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities like benzenesulfonic acid (a hydrolysis product of the sulfonyl chloride).

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative assessments of purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily product obtained after reaction Excess unreacted starting materials or solvent residue.Triturate the crude product with a non-polar solvent like hexane to induce solidification and wash away non-polar impurities.
Low yield after recrystallization The compound is too soluble in the recrystallization solvent, or too much solvent was used.Optimize the solvent system. Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Colored impurities persist in the final product Presence of colored byproducts.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration before cooling.
Product does not crystallize The compound may be too impure, or the solution is supersaturated.Try adding a seed crystal to induce crystallization. If that fails, purify the crude product by column chromatography before attempting recrystallization again.
Melting point of the purified product is broad or lower than the literature value The product is still impure.Repeat the purification step (recrystallization or column chromatography). Ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols

Recrystallization from Dilute Ethanol

This protocol is based on established methods for the purification of this compound and related compounds.[1][2][3]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold dilute ethanol.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.

Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow and Troubleshooting Logic

PurificationWorkflow cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Crude Crude Product Recrystallization Recrystallization (Dilute Ethanol) Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure Impure Product Purity_Check1->Impure Not Pure Aqueous_Wash Aqueous Wash (Acid/Base) Impure->Aqueous_Wash Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Purity_Check2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Purity_Check2->Column_Chromatography Not Pure (Re-purify)

Caption: General workflow and troubleshooting for purification.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Crude Product Analysis Q1 Are starting materials present? Start->Q1 A1_Yes Perform Aqueous Wash Q1->A1_Yes Yes Q2 Are multiple unknown spots on TLC? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform Column Chromatography Q2->A2_Yes Yes A_No Proceed with Recrystallization Q2->A_No No

Caption: Decision tree for selecting a purification strategy.

References

stability of N-(2,5-dichlorophenyl)benzenesulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-(2,5-dichlorophenyl)benzenesulfonamide under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

While specific kinetic data for this compound is not extensively available in public literature, compounds containing a sulfonamide linkage can be susceptible to hydrolysis under harsh acidic or alkaline conditions. Generally, sulfonamides are relatively stable in neutral and mildly acidic or alkaline environments at ambient temperature.[1][2] However, at extreme pH values and elevated temperatures, the sulfonamide bond (C-S-N-C) can undergo cleavage. It is crucial to experimentally determine the stability profile of this specific compound under your unique experimental conditions.

Q2: Why is it important to conduct pH stability studies on this compound?

Understanding the pH stability is a critical component of drug development and is often required by regulatory agencies.[3][4] These studies help to:

  • Predict In Vivo Stability: Assess how the compound might behave in the physiological pH range of the gastrointestinal tract and bloodstream.

  • Guide Formulation Development: Provide essential data for developing a stable drug product, ensuring the active pharmaceutical ingredient (API) does not degrade during storage.[3]

  • Establish Degradation Pathways: Identify potential degradation products that could be formed. This is vital for safety and toxicology assessments.[3][5]

  • Develop Stability-Indicating Analytical Methods: Ensure that the analytical methods used for quality control can accurately measure the amount of the parent compound in the presence of its degradation products.[6]

Q3: What are the likely degradation products of this compound under hydrolytic stress?

The primary degradation pathway for benzenesulfonamides under hydrolytic conditions (strong acid or base) is the cleavage of the S-N bond.[7] This would likely result in the formation of two main degradation products:

  • Benzenesulfonic acid

  • 2,5-dichloroaniline

The identities of these degradation products must be confirmed experimentally using appropriate analytical techniques, such as mass spectrometry.[8]

Q4: How do I perform a forced degradation study to assess pH stability?

A forced degradation or stress study involves intentionally exposing the compound to conditions more severe than it would typically encounter during storage to accelerate degradation.[3][4] A general approach involves dissolving the compound in various aqueous solutions and monitoring its concentration over time. For a comprehensive overview, please refer to the detailed Experimental Protocol section below.

Troubleshooting Guide

Q1: I am not observing any degradation of the compound, even after prolonged incubation in acidic or basic solutions. What should I do?

If the compound appears to be highly stable, you may need to increase the intensity of the stress conditions. Consider the following adjustments:

  • Increase Acid/Base Concentration: Move from 0.1 M HCl/NaOH to 1.0 M solutions.[9]

  • Increase Temperature: If the experiment was conducted at room temperature, try increasing the temperature to 50-70°C.[9] Many studies use reflux conditions for short periods.[4]

  • Extend Duration: If no degradation is observed after 24 hours, extend the study for several days, ensuring to take time points for analysis.[9]

Q2: The compound degrades too rapidly to measure accurately, particularly under alkaline conditions. How can I slow down the reaction?

Rapid degradation can make it difficult to obtain reliable kinetic data. To slow the reaction:

  • Decrease Base Concentration: Use a more dilute basic solution, for example, 0.01 M NaOH instead of 0.1 M or 1.0 M.

  • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 4°C) instead of an elevated temperature.

  • Take Faster Time Points: Sample the reaction mixture at very short and frequent intervals (e.g., every 5-10 minutes) at the beginning of the experiment.

Q3: My HPLC analysis shows new peaks, but they are not well-separated from the parent compound peak. How can I improve the separation?

A stability-indicating method must be able to resolve the parent drug from all degradation products.[6][10] If you are experiencing poor separation (peak co-elution), you will need to optimize your HPLC method:

  • Modify Mobile Phase: Adjust the ratio of your organic and aqueous solvents. A shallower gradient or an isocratic elution with a different solvent ratio might improve resolution.

  • Change Column Chemistry: If using a standard C18 column, consider trying a different column chemistry, such as a phenyl-hexyl or a C8 column.

  • Adjust pH of Mobile Phase: Small changes in the pH of the aqueous portion of your mobile phase can significantly alter the retention and peak shape of ionizable compounds.

  • Optimize Temperature and Flow Rate: Lowering the flow rate or changing the column temperature can also impact separation.

Q4: How can I confirm the identity of the unknown peaks in my chromatogram?

Identifying degradation products is a key goal of forced degradation studies. The most common technique for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • LC-MS: This will provide the mass-to-charge ratio (m/z) of the unknown compounds, allowing you to determine their molecular weight.

  • LC-MS/MS: By fragmenting the parent ion, you can obtain structural information about the degradation products, which helps in confirming their identity.

Data Presentation

When reporting your findings, it is essential to present the quantitative data in a clear and organized manner. The following table is a template for summarizing your stability results.

Table 1: Stability of this compound under Various pH Conditions at 50°C

ConditionTime Point (hours)% Parent Compound Remaining% Degradation Product 1 (Area)% Degradation Product 2 (Area)
0.1 M HCl 0100.00.00.0
6
12
24
pH 7.0 Buffer 0100.00.00.0
6
12
24
0.1 M NaOH 0100.00.00.0
6
12
24

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines the steps for assessing the stability of this compound in acidic, neutral, and alkaline solutions.

1. Materials and Reagents:

  • This compound (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M

  • Phosphate or TRIS buffer, pH 7.0

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble and stable (e.g., acetonitrile or methanol).

3. Sample Preparation for Stressing:

  • Acid Hydrolysis: Add a specific volume of the API stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL). Prepare a parallel sample with 1.0 M HCl.

  • Base Hydrolysis: Repeat the process using 0.1 M NaOH and 1.0 M NaOH.

  • Neutral Hydrolysis: Repeat the process using the pH 7.0 buffer.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase or initial solvent to the same final concentration.

4. Stress Conditions:

  • Incubate all prepared solutions (acid, base, neutral) in a temperature-controlled environment (e.g., 50°C or 70°C). The control sample should be stored at a condition where the API is stable (e.g., 4°C).

5. Time Point Sampling:

  • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • For the acidic and basic samples, it is crucial to neutralize the aliquot immediately after withdrawal by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.

6. HPLC Analysis:

  • Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method.

  • Record the peak area of the parent compound and any degradation products.

7. Data Analysis:

  • Calculate the percentage of the API remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining API versus time to determine the degradation kinetics.

  • Calculate the percentage of each major degradation product formed.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation stock Prepare API Stock Solution (e.g., 1 mg/mL) stress_solutions Prepare Stress Solutions: - 0.1 M HCl - pH 7.0 Buffer - 0.1 M NaOH stock->stress_solutions incubate Incubate at Elevated Temp (e.g., 50°C) stress_solutions->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc kinetics Determine Degradation Kinetics & Half-life hplc->kinetics id Identify Degradation Products (LC-MS) hplc->id report Summarize Data kinetics->report id->report

Caption: Workflow for pH Stability Testing of this compound.

References

avoiding degradation of N-(2,5-dichlorophenyl)benzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of N-(2,5-dichlorophenyl)benzenesulfonamide to minimize degradation and ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Do not use the product. Contact technical support for a replacement. Review storage conditions to ensure they meet recommendations.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower purity.Verify the purity of the compound using a recommended analytical method (see Experimental Protocols). If degradation is confirmed, discard the batch and obtain a fresh supply.
Poor solubility compared to a new batch Potential degradation or presence of insoluble impurities.Assess purity. If the compound is pure but solubility is an issue, consider alternative solvents or gentle warming. However, be aware that heat can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For optimal long-term storage, refrigeration (2-8 °C) is recommended.[3]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of chemical compounds. It is recommended to store this compound at controlled room temperature (below 25°C) for short-term use and under refrigeration for long-term storage to minimize thermal degradation.[4]

Q3: Is this compound sensitive to light?

A3: Many sulfonamide-containing compounds exhibit sensitivity to light.[3] To prevent photodegradation, always store the compound in an opaque or amber-colored vial and keep it in a dark place, such as a cabinet or drawer.

Q4: What is the impact of humidity on the storage of this compound?

A4: this compound is a solid that can absorb moisture from the air, which may lead to hydrolysis of the sulfonamide group. It is crucial to store it in a desiccated environment or a tightly sealed container to protect it from humidity.[4] A relative humidity of below 65% is generally recommended for the storage of pharmaceuticals.[4]

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color from its typical off-white appearance, clumping of the powder, or a noticeable odor.[1] However, degradation can occur without any visible changes. Therefore, periodic purity checks using analytical methods like HPLC are recommended, especially for older batches or if the storage conditions have been compromised.

Q6: What are the likely degradation pathways for this compound?

A6: Based on the general chemistry of sulfonamides, the primary degradation pathways are likely to be hydrolysis and oxidation. Hydrolysis can lead to the cleavage of the sulfonamide bond, yielding benzenesulfonic acid and 2,5-dichloroaniline. Oxidation may target the sulfur atom or the aromatic rings. Studies on other sulfonamides have shown that they are generally resistant to hydrolysis under acidic conditions but can be susceptible to oxidation.[4]

Quantitative Data Summary

Parameter Recommended Condition Rationale
Temperature Short-term: < 25°C[4] Long-term: 2-8°C[3]To minimize thermal degradation.
Humidity < 65% RH[4]To prevent hydrolysis.
Light Store in the dark (amber vial)[3]To prevent photodegradation.
Atmosphere Tightly sealed container, consider inert gas for long-term storage.[3]To protect from moisture and oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sulfonamides.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample solution.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

    • The purity can be estimated by the relative peak area of the main component.

Visualizations

DegradationPathway cluster_storage Improper Storage Conditions cluster_degradation Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Heat Oxidation Oxidation Heat->Oxidation N(2,5-dichlorophenyl)benzenesulfonamide N(2,5-dichlorophenyl)benzenesulfonamide N(2,5-dichlorophenyl)benzenesulfonamide->Photodegradation N(2,5-dichlorophenyl)benzenesulfonamide->Hydrolysis N(2,5-dichlorophenyl)benzenesulfonamide->Oxidation Degradation_Products Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Factors leading to the degradation of this compound.

TroubleshootingWorkflow Start Start Observe_Issue Observe unexpected results or change in appearance Start->Observe_Issue Check_Storage Review storage conditions (temp, light, humidity) Observe_Issue->Check_Storage Assess_Purity Perform purity analysis (e.g., HPLC) Check_Storage->Assess_Purity Is_Degraded Is the compound degraded? Assess_Purity->Is_Degraded Discard_Batch Discard the batch and obtain a new sample Is_Degraded->Discard_Batch Yes Continue_Use Continue with experiment Is_Degraded->Continue_Use No End End Discard_Batch->End Continue_Use->End

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the scale-up synthesis of benzenesulfonamides?

A1: The most frequent challenges include controlling reaction exotherms, managing side reactions such as the hydrolysis of benzenesulfonyl chloride, ensuring consistent product quality and yield, dealing with purification difficulties on a larger scale, and adhering to safety protocols for handling hazardous reagents like benzenesulfonyl chloride.[1][2]

Q2: Why is pH control critical in benzenesulfonamide synthesis?

A2: pH plays a crucial role in the reaction kinetics and yield. High pH can favor the desired reaction between the amine and benzenesulfonyl chloride, with some studies showing high yields in the presence of 1.0 M sodium hydroxide.[3][4] However, excessively high pH can also promote the hydrolysis of the sulfonyl chloride, a competing side reaction.[2] Therefore, optimizing the pH is essential for maximizing the yield of the desired sulfonamide.

Q3: What are the primary safety concerns associated with benzenesulfonyl chloride?

A3: Benzenesulfonyl chloride is a corrosive and hazardous chemical that can cause severe skin burns and eye damage.[5][6] It is also a lachrymator and can cause respiratory irritation.[5][7] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[7]

Q4: How does the choice of solvent impact the scale-up process?

A4: The solvent system is critical for temperature control, reaction kinetics, and product isolation. An ideal solvent will allow for efficient heat dissipation, be inert to the reactants and products, and facilitate easy separation of the final product. Common solvents include ethers like diethyl ether and tetrahydrofuran, as well as aromatic hydrocarbons like toluene.[8]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My yield has significantly dropped after scaling up the reaction. What are the potential causes and solutions?

A: Several factors can contribute to low yields during scale-up. Here are some common causes and troubleshooting steps:

  • Inadequate Temperature Control: Exothermic reactions that are easily managed on a small scale can lead to runaway reactions and side product formation on a larger scale.[1]

    • Solution: Implement a more robust cooling system and control the rate of addition of reagents to manage the exotherm.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can react with water, leading to the formation of benzenesulfonic acid and reducing the amount of reagent available for the desired reaction.[2]

    • Solution: Ensure all reactants and solvents are anhydrous. If an aqueous base is used, careful optimization of reaction conditions is necessary to favor the aminolysis reaction over hydrolysis.

  • Sub-optimal pH: As mentioned in the FAQs, incorrect pH can either slow down the desired reaction or accelerate side reactions.

    • Solution: Perform small-scale experiments to determine the optimal pH for your specific amine and scale-up conditions.

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Use an appropriate stirrer and reactor geometry to ensure homogenous mixing.

Issue 2: Product Purity Issues

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A: Impurity profiles can change upon scale-up. Here are some common impurities and mitigation strategies:

  • Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of benzenesulfonyl chloride to form a di-sulfonylated product.

    • Solution: Use a slight excess of the amine relative to the benzenesulfonyl chloride.

  • Formation of Diphenyl Sulfone: This can occur if there is an excess of chlorosulfonic acid used in the preparation of benzenesulfonyl chloride.[2]

    • Solution: Ensure the purity of your starting benzenesulfonyl chloride.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

Issue 3: Purification Challenges

Q: I am struggling with the purification of my benzenesulfonamide at a larger scale. What methods are suitable for large-scale purification?

A: Large-scale purification requires different strategies than laboratory-scale work.

  • Crystallization: This is one of the most effective methods for purifying solid benzenesulfonamides on a large scale.

    • Challenge: Achieving a consistent crystal form (polymorphism) and particle size can be difficult.[9]

    • Solution: Carefully control the cooling rate, agitation, and solvent system during crystallization. Seeding the solution with a small amount of the desired crystal form can also help.

  • Column Chromatography: While common in the lab, traditional column chromatography can be expensive and time-consuming on a large scale.[10]

    • Solution: Consider flash chromatography systems designed for preparative and process-scale separations.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

    • Solution: Ensure proper phase separation and use an appropriate solvent that is easily removed later.

Data Presentation

Table 1: Effect of Base and Solvent on Yield in a Model Reaction

EntryAmine (1.2 equiv)Benzenesulfonyl Chloride (1.0 equiv)Base (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1AnilineBenzenesulfonyl ChloridePyridineDCM25485
2AnilineBenzenesulfonyl ChlorideTriethylamineToluene25482
3AnilineBenzenesulfonyl ChlorideNaOH (1M aq.)Diethyl Ether0-25292
4DibutylamineBenzenesulfonyl ChlorideNaOH (1M aq.)Water25194[3]

Note: This table presents illustrative data based on common laboratory practices and literature findings. Actual results may vary.

Experimental Protocols

General Protocol for the Synthesis of N-Phenylbenzenesulfonamide

1. Reaction Setup:

  • A 1L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The flask is charged with aniline (93.13 g, 1.0 mol) and dichloromethane (DCM, 500 mL).

  • The mixture is cooled to 0-5 °C in an ice bath.

2. Reagent Addition:

  • Benzenesulfonyl chloride (176.62 g, 1.0 mol) is dissolved in DCM (200 mL) and added to the dropping funnel.

  • The benzenesulfonyl chloride solution is added dropwise to the aniline solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Pyridine (87.0 g, 1.1 mol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

3. Work-up and Isolation:

  • The reaction mixture is washed sequentially with 1M HCl (2 x 200 mL), water (200 mL), and brine (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

4. Purification:

  • The crude product is recrystallized from ethanol/water to yield N-phenylbenzenesulfonamide as a white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with Amine and Solvent cooling Cool to 0-5 °C reagents->cooling add_sulfonyl Add Benzenesulfonyl Chloride Solution cooling->add_sulfonyl add_base Add Base add_sulfonyl->add_base stir Stir at Room Temp add_base->stir wash Aqueous Washes stir->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallization concentrate->recrystallize product Pure Benzenesulfonamide recrystallize->product

Caption: A generalized experimental workflow for the synthesis of benzenesulfonamides.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Was the exotherm controlled? start->check_temp check_reagents Were reagents and solvent dry? check_temp->check_reagents Yes improve_cooling Improve cooling and control addition rate check_temp->improve_cooling No check_mixing Was mixing efficient? check_reagents->check_mixing Yes use_anhydrous Use anhydrous reagents/solvents check_reagents->use_anhydrous No improve_stirring Improve stirrer speed or reactor geometry check_mixing->improve_stirring No solution Yield Improved improve_cooling->solution use_anhydrous->solution improve_stirring->solution

References

refining bioassay protocols for consistent N-(2,5-dichlorophenyl)benzenesulfonamide results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with N-(2,5-dichlorophenyl)benzenesulfonamide and related compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

A1: While specific bioassay data for this compound is limited in publicly available literature, the benzenesulfonamide scaffold is present in molecules with a wide range of biological activities. These include anticancer, antimicrobial, and enzyme inhibitory properties. Notably, many sulfonamide derivatives are known inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer.[1] Therefore, common assays for this compound class include cytotoxicity assays against cancer cell lines and carbonic anhydrase inhibition assays.

Q2: I am observing high variability in my cell-based assay results. What are the common causes?

A2: High variability in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and used within a consistent and optimal passage range.[2]

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inconsistent concentrations. Also, verify the stability of the compound in your assay medium over the incubation period.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.[3]

  • Edge Effects: Evaporation from wells on the outer edges of a multi-well plate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.

Q3: My this compound solution appears cloudy after dilution in cell culture medium. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully soluble at the tested concentration in the final assay medium. Here are some troubleshooting steps:

  • Lower the Final Concentration: Test a lower concentration range of the compound.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (typically not exceeding 0.5%) might improve solubility. Remember to include a vehicle control with the same DMSO concentration.

  • Use a Different Solvent: If DMSO is not suitable, explore other biocompatible solvents. However, extensive validation is required to ensure the solvent does not interfere with the assay.

  • Prepare Fresh Dilutions: Do not use old stock solutions. Prepare fresh dilutions from a concentrated stock solution for each experiment.

Q4: How do I choose the appropriate positive and negative controls for my bioassay?

A4: Appropriate controls are crucial for validating your assay results.

  • Negative Control: This should be a vehicle control, typically the solvent used to dissolve the test compound (e.g., DMSO), at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the assay system.

  • Positive Control (Cytotoxicity Assay): Use a well-characterized cytotoxic agent, such as doxorubicin or cisplatin, to ensure the assay can detect a cytotoxic response.[4]

  • Positive Control (Enzyme Inhibition Assay): For a carbonic anhydrase inhibition assay, a known inhibitor like acetazolamide should be used to confirm that the enzyme is active and that the assay can detect inhibition.[5]

Troubleshooting Guides

Guide 1: Inconsistent IC50/EC50 Values in Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errors when adding the compoundUse calibrated pipettes and prepare serial dilutions carefully.
Compound precipitationVisually inspect wells for precipitation. Lower the compound concentration or adjust the solvent concentration.
IC50 values differ significantly between experiments Variation in cell passage number or healthUse cells within a defined passage number range and ensure they are in the exponential growth phase.
Different incubation timesStrictly adhere to the same incubation time for all experiments.
Inconsistent reagent preparationPrepare fresh reagents for each experiment and ensure they are at the correct temperature before use.[3]
No dose-response curve observed Compound is not cytotoxic at the tested concentrationsTest a higher concentration range.
Compound has degradedUse a fresh stock solution of the compound.
Assay is not sensitive enoughOptimize the assay parameters (e.g., cell density, incubation time) or try a different cytotoxicity assay method (e.g., LDH release vs. MTT).
Guide 2: Issues in Carbonic Anhydrase (CA) Inhibition Assays
Problem Possible Cause Recommended Solution
High background signal in "no enzyme" control Spontaneous substrate hydrolysisSubtract the background reading from all wells. Ensure the buffer pH is stable.
Contaminated reagentsUse fresh, high-purity reagents.
Low signal or no enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Keep on ice during the experiment.[6]
Incorrect buffer pH or compositionVerify the pH and composition of the assay buffer as it is critical for CA activity.[6]
Inconsistent results for the inhibitor Inhibitor instabilityPrepare fresh inhibitor solutions for each experiment.
Inhibitor precipitationCheck for solubility issues and adjust the solvent or concentration as needed.
Incorrect incubation time with the enzymeEnsure a consistent pre-incubation time for the inhibitor with the enzyme before adding the substrate.
IC50 value much higher than expected for positive control Sub-optimal assay conditionsRe-evaluate substrate concentration, enzyme concentration, and buffer conditions.
Degraded positive controlUse a fresh, validated stock of the positive control inhibitor.

Quantitative Data Summary

Table 1: Cytotoxicity of Benzenesulfonamide Derivatives Against Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Benzenesulfonamide Derivative AL106U87 (Glioblastoma)Trypan Blue Exclusion~10 (at 40% inhibition)[4]
Benzenesulfonamide Derivative C3A549 (Lung Cancer)Acridine Orange/Propidium Iodide171.2 (µg/mL)[5]
Benzenesulfonamide Derivative C6A549 (Lung Cancer)Acridine Orange/Propidium Iodide160.1 (µg/mL)[5]
Benzenesulfonamide-imidazole DerivativeMDA-MB-231 (Breast Cancer)MTT Assay20.5 ± 3.6[7]
Benzenesulfonamide-imidazole DerivativeIGR39 (Melanoma)MTT Assay27.8 ± 2.8[7]

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamides

CompoundCA IsoformInhibition Constant (Ki) (nM)Reference
TosylamideCAS143.2[8]
3-FluorosulfanilamideCAS179.6[8]
AcetazolamideCAS1360[8]
5-Amino-1,3,4-thiadiazole-2-sulfonamideCAS248.1[8]
4-Hydroxymethyl-benzenesulfonamideCAS292.5[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization of cell number, compound concentration, and incubation time is recommended.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, or U87)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and no-treatment control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)

This is a colorimetric assay based on the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (pNPA) - substrate

  • This compound

  • DMSO

  • Acetazolamide (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor and acetazolamide in DMSO.

    • Prepare a working solution of pNPA in a water-miscible organic solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed amount of CA enzyme solution.

      • Varying concentrations of the inhibitor (this compound) or positive control (acetazolamide). Include a vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPA substrate to all wells.

    • Immediately measure the increase in absorbance at 400 nm over time (kinetic read) or after a fixed time point (endpoint read) using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a cell-based cytotoxicity (MTT) assay.

Troubleshooting_Decision_Tree start Inconsistent Bioassay Results q1 Is there high variability between replicates? start->q1 a1_yes Check cell seeding consistency, pipetting accuracy, and for compound precipitation. q1->a1_yes Yes q2 Do results vary greatly between experiments? q1->q2 No a1_yes->q2 a2_yes Standardize cell passage number, incubation times, and use fresh reagents. q2->a2_yes Yes q3 Is there a lack of dose-response? q2->q3 No a2_yes->q3 a3_yes Test a wider concentration range, check compound stability, or optimize assay sensitivity. q3->a3_yes Yes end_node Consistent Results q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting inconsistent bioassay results.

Carbonic_Anhydrase_Signaling cluster_cell Cell cluster_effects Downstream Effects CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_regulation Altered pH Regulation HCO3_H->pH_regulation ion_transport Modified Ion Transport HCO3_H->ion_transport CA->H2CO3 Inhibitor N-(2,5-dichlorophenyl) benzenesulfonamide Inhibitor->CA cell_proliferation Impact on Cell Proliferation pH_regulation->cell_proliferation

Caption: Inhibition of carbonic anhydrase by this compound.

References

Validation & Comparative

comparing N-(2,5-dichlorophenyl)benzenesulfonamide with other SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of N-(2,5-dichlorophenyl)benzenesulfonamide and other prominent SHP2 inhibitors, supported by experimental data and methodologies.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical therapeutic target in oncology and other diseases. Its role as a key signaling node downstream of receptor tyrosine kinases (RTKs) makes it a central player in the RAS-MAPK pathway, which is frequently dysregulated in cancer. This guide provides a comparative analysis of various SHP2 inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and experimental context to evaluate these compounds.

While the specific compound this compound has been synthesized and structurally characterized, publicly available data on its activity as a SHP2 inhibitor is not available at the time of this publication. However, the presence of the dichlorophenyl moiety is a common feature in several potent SHP2 inhibitors.[1] Therefore, this guide will utilize data from representative dichlorophenyl-containing allosteric SHP2 inhibitors as a point of comparison against other well-characterized inhibitors of this phosphatase.

Mechanism of SHP2 Inhibition

SHP2 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action:

  • Orthosteric (Catalytic Site) Inhibitors: These inhibitors bind to the active site of the SHP2 protein, directly competing with the substrate. While several have been identified, they often suffer from poor selectivity and bioavailability due to the highly conserved and charged nature of the phosphatase catalytic site.[2]

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the catalytic cleft, inducing a conformational change that locks the enzyme in an inactive, auto-inhibited state. This class of inhibitors has shown greater promise due to higher selectivity and better drug-like properties.[3] The majority of SHP2 inhibitors currently in clinical development are allosteric.

Quantitative Comparison of SHP2 Inhibitors

The following table summarizes the biochemical potency (IC50) of several prominent allosteric SHP2 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 by 50% in a biochemical assay.

CompoundSHP2 IC50 (nM)Selectivity over SHP1Mechanism of ActionKey Features
SHP099 70>1000-foldAllostericFirst potent and selective allosteric inhibitor; serves as a benchmark compound.
TNO155 (Batoprotafib) 11HighAllostericIn clinical trials for various solid tumors.
RMC-4630 (Vociprotafib) ~2HighAllostericPotent inhibitor in clinical development, often in combination therapies.
IACS-13909 15.7High (no inhibition of SHP1)AllostericDemonstrates high specificity for SHP2.
PF-07284892 (ARRY-558) 21>1000-foldAllostericShows favorable pharmacokinetic properties in preclinical models.

Signaling Pathways and Experimental Workflows

To understand the context of SHP2 inhibition, it is crucial to visualize its role in cellular signaling and the methods used to assess inhibitor activity.

SHP2_Signaling_Pathway cluster_activation SHP2 Activation cluster_mapk MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS RAS RAS SOS->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS dephosphorylates inhibitory sites on RAS regulators Inhibitor Allosteric Inhibitor Inhibitor->SHP2_active stabilizes inactive conformation

Caption: SHP2 signaling pathway and point of allosteric inhibition.

The diagram above illustrates the central role of SHP2 in the RAS-MAPK signaling cascade. Upon activation by RTKs, SHP2 promotes the activation of RAS, leading to downstream signaling that drives cell proliferation and survival. Allosteric inhibitors act by stabilizing the inactive conformation of SHP2, thereby blocking this signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant_SHP2 Recombinant SHP2 Protein Incubation Incubation Recombinant_SHP2->Incubation Inhibitor_Compound Inhibitor Compound Inhibitor_Compound->Incubation DiFMUP DiFMUP Substrate DiFMUP->Incubation Fluorescence_Reading Fluorescence Reading (IC50 Determination) Incubation->Fluorescence_Reading Cells Cells expressing SHP2 Inhibitor_Treatment Inhibitor Treatment Cells->Inhibitor_Treatment Heat_Pulse Heat Pulse Inhibitor_Treatment->Heat_Pulse Lysis Cell Lysis Heat_Pulse->Lysis Detection Detection of Soluble SHP2 Lysis->Detection

Caption: Workflow for biochemical and cellular SHP2 inhibitor assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay (DiFMUP-based)

This assay measures the enzymatic activity of recombinant SHP2 protein in the presence of an inhibitor. 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic substrate that, upon dephosphorylation by SHP2, produces a fluorescent signal.

Materials:

  • Recombinant full-length human SHP2 protein

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100.

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific, Cat: D6567)

  • SHP2 inhibitor compounds dissolved in DMSO

  • 384-well black assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the SHP2 protein to the assay buffer. For wild-type SHP2, pre-incubation with a phosphopeptide (e.g., a dually phosphorylated IRS-1 peptide) is often required to relieve autoinhibition.

  • Add the diluted inhibitor compounds to the wells containing the SHP2 protein and incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 340 nm and 450 nm, respectively.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)

  • SHP2 inhibitor compounds dissolved in DMSO

  • Cell lysis buffer

  • Equipment for heat pulsing (e.g., PCR thermocycler)

  • Method for protein detection (e.g., Western blotting or enzyme fragment complementation assays)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the SHP2 inhibitor or a vehicle control (DMSO) and incubate for a specific duration.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Apply a heat pulse by incubating the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

  • Cool the samples on ice.

  • Lyse the cells (e.g., by freeze-thaw cycles or with a specific lysis buffer).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble SHP2 in the supernatant using a suitable detection method (e.g., Western blot with an anti-SHP2 antibody).

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The development of potent and selective SHP2 inhibitors, particularly allosteric modulators, represents a significant advancement in targeted therapy. While direct experimental data for this compound as a SHP2 inhibitor is currently lacking, the presence of the dichlorophenyl moiety in several highly effective inhibitors suggests that this chemical scaffold is favorable for SHP2 binding. The comparative data and detailed experimental protocols provided in this guide are intended to aid researchers in the evaluation and development of novel SHP2 inhibitors. Further investigation into sulfonamide derivatives containing the dichlorophenyl group is warranted to explore their potential as SHP2-targeting therapeutic agents.

References

Validating N-(2,5-dichlorophenyl)benzenesulfonamide as a Putative Inhibitor of Mitochondrial Complexes II and III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental validation of N-(2,5-dichlorophenyl)benzenesulfonamide's potential inhibitory effects on mitochondrial respiratory chain complexes II and III. Given the absence of direct published data on this specific compound's mitochondrial activity, this document outlines a hypothetical validation process, comparing its potential efficacy against well-characterized inhibitors of these complexes. Arylsulfonamide derivatives have demonstrated a range of biological activities, making this investigation a plausible area of research.[1][2][3]

Comparative Inhibitory Potency

To validate the inhibitory effect of this compound, its half-maximal inhibitory concentration (IC50) against mitochondrial complexes II and III must be determined and compared with established inhibitors. The following tables present IC50 values for known inhibitors, alongside a hypothetical placement for this compound for illustrative purposes.

Table 1: Comparative IC50 Values for Mitochondrial Complex II Inhibitors

CompoundTarget SiteIC50
Hypothetical: this compound Ubiquinone binding pocket To be determined
Atpenin A5Ubiquinone binding pocket3.6 - 10 nM[4]
Thenoyltrifluoroacetone (TTFA)Ubiquinone binding pocket30 µM[4]
MalonateSuccinate binding site40 µM[4]
α-Tocopheryl succinate (α-TOS)Not specified42 µM[4]
MitoVESNot specified70 µM[4]
DiazoxideNot specified32 µM[4]
CarboxinUbiquinone binding pocket-

Table 2: Comparative IC50 Values for Mitochondrial Complex III Inhibitors

CompoundTarget SiteIC50
Hypothetical: this compound Qi or Qo site To be determined
Antimycin AQi site-
MyxothiazolQo site-
StigmatellinQo site2.8 nM
AzoxystrobinQo site47.7 nM[5]
PyrimorphNear QP site85.0 µM[5]

Experimental Protocols for Validation

The following are detailed protocols for the isolation of mitochondria and the subsequent enzymatic assays required to determine the inhibitory effects of this compound on complex II and III.

Isolation of Mitochondria

A standard procedure for isolating mitochondria from tissue (e.g., rat liver) is required for the enzymatic assays.

  • Homogenization: Mince fresh tissue and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 8,500 x g) for 15 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of the appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA protein assay.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by complex II.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate (substrate), and DCPIP.

  • Initiation of Reaction: Add the isolated mitochondria to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to complex II activity.

  • Inhibitor Study: To determine the IC50 value, perform the assay with varying concentrations of this compound and known inhibitors (e.g., TTFA, malonate).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This assay measures the reduction of cytochrome c, which is mediated by complex III.

  • Reaction Mixture: Prepare an assay buffer containing phosphate buffer, oxidized cytochrome c, and a substrate for complex III (e.g., decylubiquinol). Include rotenone to inhibit complex I and potassium cyanide or sodium azide to inhibit complex IV.

  • Initiation of Reaction: Add the isolated mitochondria to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.

  • Inhibitor Study: Perform the assay with a range of concentrations of this compound and known complex III inhibitors (e.g., antimycin A).

  • Data Analysis: Calculate the percentage of inhibition at each concentration and plot against the logarithm of the inhibitor concentration to determine the IC50.

Succinate-Cytochrome c Reductase (Complex II-III) Coupled Assay

This assay measures the combined activity of complexes II and III and is useful for identifying dual inhibitors.

  • Reaction Mixture: Prepare a buffer containing phosphate buffer, succinate, and oxidized cytochrome c. Include potassium cyanide or sodium azide to inhibit complex IV.

  • Initiation of Reaction: Add the mitochondrial sample to the mixture.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c at 550 nm.

  • Inhibitor Study: Perform the assay with various concentrations of this compound to determine its effect on the coupled activity.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for validating the inhibitory activity and the potential sites of action within the mitochondrial electron transport chain.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis tissue Tissue Sample (e.g., Rat Liver) homogenization Homogenization tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation mitochondria Isolated Mitochondria centrifugation->mitochondria protein_assay Protein Quantification mitochondria->protein_assay complex_II_assay Complex II Activity Assay protein_assay->complex_II_assay Add to Assay complex_III_assay Complex III Activity Assay protein_assay->complex_III_assay Add to Assay coupled_assay Complex II-III Coupled Assay protein_assay->coupled_assay Add to Assay ic50_II IC50 Determination (Complex II) complex_II_assay->ic50_II ic50_III IC50 Determination (Complex III) complex_III_assay->ic50_III ic50_coupled IC50 Determination (Coupled) coupled_assay->ic50_coupled

Caption: Experimental workflow for validating mitochondrial complex inhibitors.

Mitochondrial_Electron_Transport_Chain cluster_etc Inner Mitochondrial Membrane cluster_protons cluster_inhibitors Potential Inhibition Sites ComplexI Complex I Q Coenzyme Q ComplexI->Q e- H_I H+ ComplexI->H_I ComplexII Complex II ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- H_III H+ ComplexIII->H_III ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O H_IV H+ ComplexIV->H_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->ComplexIII e- CytC->ComplexIV e- H_I->ATP_Synthase H_III->ATP_Synthase H_IV->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Inhibitor_II N-(2,5-dichlorophenyl) benzenesulfonamide Inhibitor_II->ComplexII Inhibits Inhibitor_III N-(2,5-dichlorophenyl) benzenesulfonamide Inhibitor_III->ComplexIII Inhibits

Caption: Putative inhibition of mitochondrial complexes II and III.

References

A Comparative Analysis of the Cytotoxic Effects of N-(2,5-dichlorophenyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenesulfonamides in Cancer Research

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, diuretic, and antidiabetic drugs. In recent years, numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their proposed mechanisms of action are diverse and include the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis. The substitution pattern on both the benzenesulfonyl and the N-phenyl rings plays a crucial role in determining the cytotoxic efficacy and selectivity of these compounds.

Comparative Cytotoxicity Data

Direct comparative IC50 values for N-(2,5-dichlorophenyl)benzenesulfonamide and its isomeric analogs (e.g., N-(2,4-dichlorophenyl) and N-(3,5-dichlorophenyl) derivatives) are not available in a single, comprehensive study. However, to provide a representative overview of the cytotoxic potential of this class of compounds, the following table summarizes IC50 values for various benzenesulfonamide derivatives against different cancer cell lines, as reported in the literature. It is important to note that these compounds are not all direct analogs and the experimental conditions may vary between studies.

CompoundCell LineIC50 (µM)Reference
Representative Benzenesulfonamide Analogs
4-Azido-4-phenyl-benzenesulfonamideMDA-MB-468< 30[1]
MCF-7< 128[1]
HeLa< 360[1]
Arylpropyl sulfonamide analog 15 PC-329.2[2][3]
HL-6020.7[2][3]
Indole-based benzenesulfonamide 12d MDA-MB-4683.99 ± 0.21[4]
CCRF-CEM4.51 ± 0.24[4]
Indole-based benzenesulfonamide 12i MDA-MB-4681.48 ± 0.08[4]
CCRF-CEM9.83 ± 0.52[4]
Compound with 2,5-dichlorophenyl moiety (different core)
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-23110.7[5]
A5497.7[5]
MIA PaCa-27.3[5]

Note: The data presented is for illustrative purposes to show the range of cytotoxic activity of benzenesulfonamide derivatives. Direct comparison requires standardized testing conditions.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various benzenesulfonamide analogs, the following SAR insights can be inferred and may be applicable to this compound and its analogs:

  • Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring significantly influence cytotoxicity. Dichloro-substitution is a common feature in active compounds. The relative positions of the chloro groups (e.g., 2,5- vs. 2,4- vs. 3,5-) are expected to alter the electronic and steric properties of the molecule, thereby affecting its binding to biological targets.

  • Substitution on the benzenesulfonyl ring: Modifications on the benzenesulfonyl ring can also modulate activity. For instance, the addition of hydrophobic groups may enhance cytotoxicity.[2]

  • The Sulfonamide Linker: The sulfonamide group itself is critical for the activity of many of these compounds, often involved in hydrogen bonding interactions with target proteins.[6]

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate comparison of cytotoxic activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates the general workflow of a cytotoxicity screening experiment.

G cluster_workflow Experimental Workflow: Cytotoxicity Screening start Seed Cancer Cells in 96-well Plates treat Treat with Test Compounds (e.g., this compound & analogs) start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Figure 1. A generalized workflow for determining the cytotoxicity of test compounds using the MTT assay.

Potential Signaling Pathways

The cytotoxic effects of benzenesulfonamide derivatives are often mediated through the induction of apoptosis. Several signaling pathways have been implicated in this process.

Apoptosis Induction Pathways
  • Intrinsic (Mitochondrial) Pathway: Many anticancer agents, including some sulfonamides, can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8, which can then directly activate executioner caspases.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, p38, and JNK, can also be modulated by sulfonamide compounds, leading to the regulation of apoptosis-related genes.

The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.

G cluster_pathway Simplified Apoptosis Signaling Pathways ext_stim Extrinsic Stimuli (e.g., Death Ligands) death_rec Death Receptors ext_stim->death_rec cas8 Caspase-8 Activation death_rec->cas8 cas3 Executioner Caspase-3 Activation cas8->cas3 int_stim Intrinsic Stimuli (e.g., DNA Damage, ROS) mito Mitochondria int_stim->mito cyt_c Cytochrome c Release mito->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. An overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

While this compound and its analogs hold promise as potential anticancer agents, a systematic and comparative evaluation of their cytotoxicity is necessary to fully elucidate their structure-activity relationships. Future research should focus on the synthesis of a focused library of dichlorophenylbenzenesulfonamide isomers and analogs, followed by their evaluation in a standardized panel of cancer cell lines using consistent experimental protocols. Such studies, coupled with mechanistic investigations into their effects on key signaling pathways, will be instrumental in the development of more potent and selective benzenesulfonamide-based cancer therapeutics.

References

Cross-Validation of N-(2,5-dichlorophenyl)benzenesulfonamide's Biological Activity: A Comparative Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature yielded no specific data on the biological activity of N-(2,5-dichlorophenyl)benzenesulfonamide in cell lines. Similarly, data for closely related analogs such as 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide and N-(2,4-dichlorophenyl)benzenesulfonamide regarding their cytotoxic effects on cancer cell lines could not be located.[1][2]

To provide valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules, this guide presents a comparative analysis of the biological activity of other chlorinated benzenesulfonamide derivatives, for which experimental data is available. This comparison can serve as a reference for hypothesizing the potential activities and for designing future experimental evaluations of this compound.

Comparative Cytotoxicity of Chlorinated Benzenesulfonamide Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various chlorinated benzenesulfonamide derivatives against a panel of human cancer cell lines. These compounds, while structurally different from this compound, share the chlorinated phenyl and benzenesulfonamide motifs, making them relevant for a comparative study.

Compound IDStructureCell LineIC50 (µM)Reference
1 4-chloro-N-(4-(isoxazol-3-yl)phenyl)benzenesulfonamideHepG2 (Liver Cancer)Data not specified[3]
MCF-7 (Breast Cancer)Data not specified[3]
2 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivativesHCT-116 (Colon Cancer)3-10[4]
HeLa (Cervical Cancer)~7[4]
MCF-7 (Breast Cancer)Less sensitive[4]
3 Benzenesulfonamide-bearing imidazole derivatives with 4-chloro and 3,4-dichloro substituentsMDA-MB-231 (Breast Cancer)20.5 ± 3.6[1][5]
IGR39 (Melanoma)27.8 ± 2.8[1][5]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.

Cell Viability Assay (MTT Assay)

The most common method used to determine the cytotoxic effects of the compared compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere and grow for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.[4]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizing Experimental Workflows and Potential Mechanisms

To further aid in the understanding of the experimental processes and potential biological effects of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start: Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Benzenesulfonamide Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Assay incubation->mtt absorbance Absorbance Measurement mtt->absorbance ic50 IC50 Determination absorbance->ic50 end End: Cytotoxicity Profile ic50->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds against cancer cell lines.

G cluster_pathway Hypothetical Signaling Pathway for Apoptosis Induction compound Chlorinated Benzenesulfonamide cell_membrane Cell Membrane stress_pathway Cellular Stress Pathways cell_membrane->stress_pathway Induces mitochondria Mitochondria stress_pathway->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified, hypothetical signaling pathway illustrating how a chlorinated benzenesulfonamide derivative might induce apoptosis in cancer cells.

Concluding Remarks

While the biological activity of this compound remains to be elucidated through dedicated experimental studies, the comparative data on other chlorinated benzenesulfonamide derivatives presented in this guide suggest that this class of compounds holds potential as cytotoxic agents against various cancer cell lines. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to investigate the biological effects of this compound and other novel sulfonamide derivatives. Future research is warranted to synthesize and evaluate the specific compound of interest to determine its bioactivity profile and potential as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed structural analysis of N-(2,5-dichlorophenyl)benzenesulfonamide, presenting a comparative study with its dichlorophenyl isomers. The objective is to elucidate the impact of substituent positioning on the molecular conformation, crystal packing, and potential biological activity. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Structural and Crystallographic Data Comparison

The spatial arrangement of the chloro substituents on the phenyl ring significantly influences the molecular geometry and intermolecular interactions of benzenesulfonamide derivatives. A summary of the key crystallographic and conformational parameters for this compound and its related isomers is presented below. These parameters are crucial for understanding the structure-property relationships within this class of compounds.

CompoundFormulaCrystal SystemSpace GroupV (ų)C-SO₂-NH-C Torsion Angle (°)Dihedral Angle between Rings (°)Ref.
This compoundC₁₂H₉Cl₂NO₂SMonoclinicP2₁/c1292.166.473.3[1]
N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 1)C₁₂H₉Cl₂NO₂SMonoclinicP2₁/c2635.5-62.170.8[1][2]
N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 2)C₁₂H₉Cl₂NO₂SMonoclinicP2₁/c2635.560.774.8[1][2]
N-(2,6-dichlorophenyl)benzenesulfonamideC₁₂H₉Cl₂NO₂SMonoclinicP2₁/n1331.382.543.5[3]
N-(3,5-dichlorophenyl)benzenesulfonamideC₁₂H₉Cl₂NO₂SMonoclinicP2₁/c--68.157.0[1][3]
N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamideC₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/c-64.382.5[4]

Note: The unit cell volume (V) is for the asymmetric unit, which may contain more than one molecule.

The data reveals that N-(2,4-dichlorophenyl)benzenesulfonamide crystallizes with two independent molecules in the asymmetric unit, which exhibit slightly different conformations.[2] A notable feature across these structures is the bent conformation at the sulfur atom.[1][3][5] The C-SO₂-NH-C torsion angle, which describes the twist around the S-N bond, varies significantly among the isomers, indicating a high degree of conformational flexibility. For instance, the value for this compound is 66.4°, while for one of the molecules of N-(2,4-dichlorophenyl)benzenesulfonamide it is -62.1°.[1] The dihedral angle between the sulfonyl benzene and the aniline benzene rings also shows considerable variation, ranging from 43.5° in the 2,6-dichloro isomer to 82.5° in a 3,4-dichloro derivative.[3][4]

Intramolecular N-H···Cl hydrogen bonds are observed in the 2,4- and 2,5-dichloro isomers, which influences the conformation of the N-H bond.[1][2][5] In the crystal structures, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains or dimers.[1][2][6]

Experimental Protocols

The synthesis of N-(aryl)benzenesulfonamides is typically achieved through a two-step process:

  • Preparation of Benzenesulfonyl Chloride: A solution of benzene (or a substituted benzene) in a solvent like chloroform is treated dropwise with chlorosulfonic acid at 0 °C. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and then poured onto crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[1][5]

  • Reaction with Dichloroaniline: The resulting benzenesulfonyl chloride is then reacted with the appropriate dichloroaniline isomer in stoichiometric amounts. The mixture is heated, typically by boiling for about ten minutes. After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the solid product. The crude N-(dichlorophenyl)benzenesulfonamide is then collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent, such as dilute ethanol, to obtain pure crystals.[1][5]

G cluster_synthesis Synthesis Workflow A Benzene/Substituted Benzene + Chlorosulfonic Acid (0°C) B Benzenesulfonyl Chloride A->B Chlorosulfonation D Reaction Mixture (Boiling) B->D C Dichloroaniline Isomer C->D E Precipitation in Ice Water D->E Cooling F Filtration & Washing E->F G Recrystallization (Ethanol) F->G H Pure N-(dichlorophenyl)benzenesulfonamide G->H

General workflow for the synthesis of N-(dichlorophenyl)benzenesulfonamides.

The determination of the crystal structures was performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray analysis were grown by slow evaporation of the compound's solution in a suitable solvent, such as ethanol, at room temperature.[5]

  • Data Collection: A suitable crystal was mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur or Enraf-Nonius CAD-4). Data were collected at a specific temperature (e.g., 299 K or 293 K) using Mo Kα or Cu Kα radiation.[1][3][5]

  • Structure Solution and Refinement: The collected diffraction data were processed, and the structure was solved using direct methods with software like SHELXS97. The structural model was then refined using full-matrix least-squares on F² with software such as SHELXL97. Hydrogen atoms were typically placed in idealized positions and refined using a riding model.[1][5]

Biological Activity of Sulfonamide Derivatives

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9][10][11] Their mechanism of action often involves the inhibition of key enzymes in various metabolic and signaling pathways.

  • Antibacterial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[10] This disruption of folate metabolism inhibits bacterial growth. They are effective against a range of Gram-positive and Gram-negative bacteria.[9][10]

  • Anticancer Activity: The anticancer potential of sulfonamides stems from their ability to target multiple proteins that are often overexpressed in cancer cells.[11] These include tyrosine kinases, carbonic anhydrases, matrix metalloproteinases, and histone deacetylases.[11] For example, 2,5-Dichlorothiophene-3-sulfonamide has shown significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines.[12]

  • Other Activities: Various benzenesulfonamide derivatives have been investigated for their anti-inflammatory and cardiovascular effects.[7][8][13][14]

The diverse biological activities of sulfonamides highlight the importance of the sulfonamide moiety as a key pharmacophore in drug design.

G cluster_pathway Sulfonamides as Anticancer Agents cluster_targets Molecular Targets cluster_effects Cellular Effects Sulfonamide Sulfonamide Derivatives TK Tyrosine Kinases Sulfonamide->TK CA Carbonic Anhydrases Sulfonamide->CA MMP Matrix Metalloproteinases Sulfonamide->MMP HDAC Histone Deacetylases Sulfonamide->HDAC Signal Disruption of Signaling Pathways TK->Signal pH pH Dysregulation CA->pH Invasion Inhibition of Invasion & Metastasis MMP->Invasion Epigenetic Epigenetic Modulation HDAC->Epigenetic Outcome Inhibition of Cancer Cell Growth & Survival Signal->Outcome pH->Outcome Invasion->Outcome Epigenetic->Outcome

Mechanism of action for sulfonamides as multi-target anticancer agents.

References

The Uncharted Territory of N-(2,5-dichlorophenyl)benzenesulfonamide: A Comparative Guide to the In Vivo Efficacy of Anticancer Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

While N-(2,5-dichlorophenyl)benzenesulfonamide remains a compound of interest within the broader class of sulfonamides, a comprehensive review of published scientific literature reveals a conspicuous absence of in vivo efficacy data. To provide a valuable comparative perspective for researchers, scientists, and drug development professionals, this guide will detail the known chemical properties of this compound and contrast its current data gap with the well-documented in vivo anticancer efficacy of two prominent sulfonamide drugs: Celecoxib and Sulfasalazine.

This guide will summarize available quantitative data in structured tables, provide detailed experimental methodologies for key in vivo studies, and visualize relevant biological pathways to offer a clear, comparative landscape.

This compound: A Profile of the Unknown

This compound has been synthesized and characterized in chemical literature. The synthesis typically involves the reaction of benzenesulfonyl chloride with 2,5-dichloroaniline.[1] Its molecular structure has been confirmed using techniques such as X-ray crystallography.[1]

Despite its synthesis and structural elucidation, there is no publicly available data from in vivo studies to demonstrate its efficacy in any disease model. This lack of information presents both a challenge and an opportunity for researchers to explore its potential therapeutic activities.

A Tale of Two Sulfonamides: The In Vivo Anticancer Efficacy of Celecoxib and Sulfasalazine

In contrast to the data void for this compound, other sulfonamide-containing drugs have been extensively studied for their anticancer properties. Celecoxib, a selective COX-2 inhibitor, and Sulfasalazine, an anti-inflammatory drug, have both shown significant in vivo efficacy in various cancer models.

Comparative In Vivo Efficacy Data

The following tables summarize key quantitative data from preclinical in vivo studies of Celecoxib and Sulfasalazine in cancer models.

Table 1: In Vivo Efficacy of Celecoxib in Cancer Models

Cancer Model Animal Model Dosage Administration Route Tumor Growth Inhibition Reference
NeuroblastomaNude Rats2500 ppm in dietOralSignificant delay in tumor development[2]
NeuroblastomaNude Rats-OralIn combination with doxorubicin, reduced tumor growth by 65% compared to controls.[2][2]
Ovarian CancerGenetically engineered mice--Treatment with celecoxib in the obese group appeared to have greater anti-tumor efficacy than in the LFD group when comparing tumor volume and tumor weight between the two groups (66% versus 46%, respectively).[3][3]
Lewis Lung CarcinomaMice--Tumor volume can be reduced significantly by inhibiting PGE 2 synthesis in mice treated with a high dose of celecoxib.[4][4]

Table 2: In Vivo Efficacy of Sulfasalazine in Cancer Models

Cancer Model Animal Model Dosage Administration Route Tumor Growth Inhibition Reference
GlioblastomaNude Mice--Significantly inhibited the growth of experimental human glioblastomas.[5][5]
Pancreatic CancerImmunodeficient Mice--Combination therapy with gemcitabine resulted in much enhanced growth inhibition of PANC-1 cell xenografts.[6][6]
Lung AdenocarcinomaMice--Combination with DSF-Cu showed higher efficacy in reducing the number and size of tumors.[7][8][7][8]
Small Cell Lung CancerSCID-Rag2M Mice250 mg/kg b.i.d. for 7 daysIntraperitonealMarkedly inhibited growth of xenografts by 51% relative to controls.

Experimental Protocols for In Vivo Efficacy Studies

The following sections detail the methodologies used in the in vivo studies of Celecoxib and Sulfasalazine, providing a framework for potential future studies of this compound.

General Protocol for In Vivo Anticancer Drug Evaluation in Xenograft Mouse Models

A standard workflow for assessing the in vivo efficacy of a test compound in a cancer xenograft model is outlined below.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human Cancer Cell Line Culture cell_injection Subcutaneous or Orthotopic Injection of Cancer Cells cell_culture->cell_injection animal_model Immunocompromised Mice (e.g., Nude, SCID) animal_model->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment control Vehicle Control Group randomization->control measurement Tumor Volume Measurement treatment->measurement body_weight Body Weight Monitoring (Toxicity) treatment->body_weight control->measurement control->body_weight endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) measurement->endpoint body_weight->endpoint

Caption: General workflow for in vivo anticancer drug efficacy testing in mouse xenograft models.

Celecoxib in a Neuroblastoma Xenograft Model
  • Animal Model: Nude rats.

  • Tumor Induction: Subcutaneous injection of neuroblastoma cells (e.g., SH-SY5Y).

  • Treatment Groups:

    • Control (vehicle).

    • Celecoxib administered in the diet (e.g., 250 ppm, 2500 ppm) or by oral gavage.

    • Combination therapy groups (e.g., Celecoxib with doxorubicin or irinotecan).[2]

  • Efficacy Assessment:

    • Tumor volumes measured regularly.

    • Time to tumor development recorded.

    • Body weight monitored as a surrogate for toxicity.[2]

Sulfasalazine in a Glioblastoma Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Induction: Intracerebral implantation of human glioblastoma cells.

  • Treatment Groups:

    • Control (vehicle).

    • Sulfasalazine administered (specific dosage and route may vary by study).

  • Efficacy Assessment:

    • Tumor growth monitored through methods suitable for brain tumors (e.g., bioluminescence imaging or at endpoint).

    • Survival of the animals is a key endpoint.[5]

Potential Signaling Pathways for Anticancer Sulfonamides

Many benzenesulfonamide derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor growth, survival, and metastasis. While the specific targets of this compound are unknown, the following pathways are commonly modulated by other anticancer sulfonamides.

Carbonic Anhydrase IX (CA IX) Signaling

CA IX is a transmembrane enzyme overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[9][10] Sulfonamide-based inhibitors of CA IX can disrupt pH regulation in cancer cells, leading to apoptosis.

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation Extracellular Acidification Intracellular Alkalinization CAIX->pH_regulation Tumor_Progression Tumor Cell Survival, Invasion, Metastasis pH_regulation->Tumor_Progression Sulfonamide Sulfonamide Inhibitors Sulfonamide->CAIX Inhibition

Caption: Simplified Carbonic Anhydrase IX (CA IX) signaling pathway in cancer.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis.[11][12][13] Some sulfonamide derivatives have been designed to inhibit STAT3 signaling.[14]

G Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3_p STAT3 Phosphorylation & Dimerization JAK->STAT3_p Nuclear_Translocation Nuclear Translocation STAT3_p->Nuclear_Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nuclear_Translocation->Gene_Expression Sulfonamide Sulfonamide Inhibitors Sulfonamide->STAT3_p Inhibition

Caption: Overview of the STAT3 signaling pathway in cancer.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16][17] The inhibition of this pathway is a common strategy in cancer therapy, and some sulfonamides may exert anti-angiogenic effects.

G Tumor_Cells Tumor Cells VEGF VEGF Secretion Tumor_Cells->VEGF VEGFR VEGFR Activation on Endothelial Cells VEGF->VEGFR Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR->Downstream Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Downstream->Angiogenesis Sulfonamide Sulfonamide Inhibitors Sulfonamide->VEGFR Inhibition

Caption: The VEGF signaling pathway in tumor angiogenesis.

Conclusion

While this compound remains an understudied compound in terms of its in vivo biological activity, the well-established anticancer efficacy of other sulfonamides like Celecoxib and Sulfasalazine highlights the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a comparative framework that can inform future research into the in vivo efficacy of this compound and other novel sulfonamide derivatives. The exploration of its activity against key cancer-related signaling pathways, such as those involving CA IX, STAT3, and VEGF, could be a fruitful avenue for future drug discovery and development efforts. The current lack of data underscores a clear need for further preclinical investigation to unlock the potential of this and other related compounds.

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative structure-activity relationship (QSAR) analyses performed on benzenesulfonamide derivatives across various therapeutic targets. It includes supporting experimental data, detailed methodologies, and visualizations to facilitate a deeper understanding of the structure-activity landscapes of these compounds.

Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry. Quantitative structure-activity relationship (QSAR) modeling has been instrumental in elucidating the specific structural features that govern their efficacy and selectivity. This guide synthesizes findings from multiple studies to offer a comparative overview of QSAR models for benzenesulfonamide derivatives, focusing on their applications as carbonic anhydrase inhibitors, antibacterial agents, and other therapeutic targets.

Comparative Analysis of QSAR Models

The predictive power of a QSAR model is paramount for its utility in virtual screening and lead optimization. The following tables summarize the statistical validation parameters from various 2D and 3D-QSAR studies on benzenesulfonamide derivatives, offering a direct comparison of their robustness and predictive capability.

Target Enzyme/ActivityQSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (r²_pred)No. of CompoundsReference
Carbonic Anhydrase IICoMFA0.5380.9740.56537[1]
Carbonic Anhydrase IICoMSIA0.5270.9710.50237[1]
hCA II / IX Selectivity3D-QSAR> 0.55> 0.75Not SpecifiedNot Specified[2]
12-LipoxygenaseCoMFA0.7080.983Not SpecifiedNot Specified[3]
12-LipoxygenaseCoMSIA0.7350.981Not SpecifiedNot Specified[3]
HIV-1 Integrase (Strand Transfer)CoMSIA0.7190.932Not Specifiedup to 66[4]
Hepatitis B Virus Capsid AssemblyCoMFA0.6250.9980.83743[5][6]
Hepatitis B Virus Capsid AssemblyCoMSIA0.6450.9870.69843[5][6]

Table 1: Comparison of 3D-QSAR Statistical Parameters for Benzenesulfonamide Derivatives. This table highlights the statistical robustness of various 3D-QSAR models. Higher values of q², r², and predictive r² indicate a more reliable and predictive model.

Target OrganismQSAR ModelStatistical ParametersKey FindingsReference
Gram-positive bacteriaHansch AnalysisLinear correlation with electronic and steric parametersSmall electron-donor groups increase activity. Hydrophobicity plays a minor role.[7]
E. coli and Bacillus subtilis2D-QSAR (ANN)r² > 0.6, q² > 0.5, r²-q² < 0.3Model robustness confirmed by Y-randomization test.

Table 2: Comparison of QSAR Models for Antibacterial Benzenesulfonamide Derivatives. This table summarizes the findings from 2D-QSAR studies, which often utilize different statistical metrics and descriptors compared to 3D-QSAR.

Experimental Protocols

The reliability of any QSAR model is intrinsically linked to the quality of the experimental data used for its development. Below are detailed methodologies for key experiments cited in the referenced studies.

Carbonic Anhydrase Inhibition Assay

An Applied Photophysics stopped-flow instrument is commonly used to determine the inhibitory activity of compounds against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII). The assay measures the enzyme-catalyzed CO₂ hydration activity. The inhibition constants (Ki) are determined by monitoring the color change of a pH indicator as the reaction progresses in the presence and absence of the inhibitor.

Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of benzenesulfonamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using microdilution methods. A standardized suspension of the test bacteria is added to microtiter plates containing serial dilutions of the test compounds. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.

3D-QSAR Model Development (CoMFA and CoMSIA)
  • Molecular Modeling and Alignment: 3D structures of the benzenesulfonamide derivatives are generated and optimized using molecular mechanics force fields. A crucial step is the alignment of all molecules in the dataset onto a common template structure. This alignment can be based on a common substructure or by docking into the active site of the target protein.

  • Calculation of Molecular Fields (CoMFA): For each molecule, steric and electrostatic fields are calculated at regularly spaced grid points. The energies are calculated using the Lennard-Jones and Coulomb potentials, respectively, with a probe atom (e.g., a sp³ carbon with a +1 charge).

  • Calculation of Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method uses a Gaussian function to avoid the singularities at atomic positions that can occur in CoMFA.

  • Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the variations in the calculated fields (independent variables) with the variations in biological activity (dependent variable). This analysis generates the QSAR model.

  • Model Validation: The predictive power of the generated QSAR model is rigorously assessed using methods such as leave-one-out (LOO) cross-validation (to calculate q²) and validation with an external test set of compounds (to calculate predictive r²).

Visualizing QSAR Workflows and Pathways

To better illustrate the processes involved in QSAR analysis and the biological context of benzenesulfonamide activity, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation Data_Collection Compound Dataset (Structures & Activities) Structure_Optimization 3D Structure Generation & Energy Minimization Data_Collection->Structure_Optimization Alignment Molecular Alignment Structure_Optimization->Alignment Field_Calculation Descriptor Calculation (CoMFA/CoMSIA Fields) Alignment->Field_Calculation PLS_Analysis Partial Least Squares (PLS) Analysis Field_Calculation->PLS_Analysis Cross_Validation Cross-Validation (q²) PLS_Analysis->Cross_Validation External_Validation External Test Set (r²_pred) PLS_Analysis->External_Validation QSAR_Model Predictive QSAR Model Cross_Validation->QSAR_Model External_Validation->QSAR_Model New_Compounds Design of New Compounds QSAR_Model->New_Compounds

Caption: A generalized workflow for 3D-QSAR model development.

Carbonic_Anhydrase_Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA II, CA IX) CO2->CA catalysis HCO3 H⁺ + HCO₃⁻ CA->HCO3 Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CA inhibition

Caption: Inhibition of the carbonic anhydrase catalytic cycle by benzenesulfonamides.

Conclusion

The QSAR studies on benzenesulfonamide derivatives consistently demonstrate the utility of these computational models in drug discovery. 3D-QSAR approaches like CoMFA and CoMSIA have proven particularly effective in elucidating the steric, electrostatic, and hydrophobic requirements for potent biological activity against a range of targets.[1][2][3][4][5] The statistical robustness of these models, as evidenced by high q² and r² values, supports their use in predicting the activity of novel compounds and guiding the design of more effective and selective therapeutic agents. Furthermore, 2D-QSAR studies have also provided valuable insights into the structure-activity relationships governing the antibacterial properties of benzenesulfonamides.[7] By leveraging the comparative data and methodologies presented in this guide, researchers can make more informed decisions in the design and development of next-generation benzenesulfonamide-based drugs.

References

comparing the antimicrobial spectrum of N-(2,5-dichlorophenyl)benzenesulfonamide with known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of the benzenesulfonamide class of compounds, with a specific focus on the potential activity of N-(2,5-dichlorophenyl)benzenesulfonamide, relative to the established antibiotics penicillin, tetracycline, and ciprofloxacin. Due to the limited availability of specific antimicrobial data for this compound in publicly accessible literature, this comparison is based on the general antimicrobial properties attributed to the benzenesulfonamide chemical class.

Introduction to Benzenesulfonamides

Benzenesulfonamides are a class of synthetic compounds characterized by a sulfonamide functional group attached to a benzene ring. This core structure is the foundation for a wide range of molecules with diverse biological activities. While the primary recognition of sulfonamides in medicine is as antibacterial agents, various derivatives have been investigated for anticancer, antiviral, and other therapeutic applications. The antibacterial action of sulfonamides generally stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] By disrupting this pathway, they inhibit bacterial growth and replication, exerting a bacteriostatic effect.[2][3][4]

Comparative Antimicrobial Spectra

The following table summarizes the general antimicrobial spectrum of benzenesulfonamides and compares it with that of penicillin, tetracycline, and ciprofloxacin. It is important to note that the spectrum for benzenesulfonamides is a generalization for the class, and the activity of specific derivatives, including this compound, would require empirical testing.

Antimicrobial Agent General Spectrum of Activity Commonly Susceptible Organisms Commonly Resistant Organisms
Benzenesulfonamides (general) Broad-spectrum, primarily bacteriostatic.[3][]Many Gram-positive and Gram-negative bacteria.[]Often less effective against highly resistant strains and may not cover atypical bacteria.
Penicillin Varies from narrow to broad-spectrum depending on the specific type.[6][7]Gram-positive cocci (e.g., Streptococcus), Gram-positive rods, some Gram-negative cocci, and most anaerobes.[6]Many Gram-negative bacilli, Staphylococcus aureus (penicillinase-producing strains).[7]
Tetracycline Broad-spectrum, bacteriostatic.[8][9][10]Wide range of Gram-positive and Gram-negative bacteria, atypical organisms (Chlamydia, Mycoplasma, Rickettsia).[9][10]Resistance is now common in many pathogenic organisms.[9]
Ciprofloxacin Broad-spectrum, bactericidal.[11][12]Excellent activity against Gram-negative bacteria (E. coli, Pseudomonas aeruginosa), and moderate activity against Gram-positive bacteria.[11][12]Some strains of Staphylococcus and Enterococcus, as well as many anaerobic bacteria.[13]

Mechanisms of Action

The efficacy of an antimicrobial agent is defined by its mechanism of action. The following diagram illustrates the distinct signaling pathways targeted by each of the compared antimicrobial classes.

Figure 1: Mechanisms of Antimicrobial Action cluster_0 Bacterial Cell Folic_Acid Folic Acid Synthesis Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication (DNA Gyrase) Benzenesulfonamides Benzenesulfonamides Benzenesulfonamides->Folic_Acid Inhibits Penicillin Penicillin Penicillin->Cell_Wall Inhibits Tetracycline Tetracycline Tetracycline->Protein_Synthesis Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Replication Inhibits

Caption: Mechanisms of Antimicrobial Action.

  • Benzenesulfonamides: As previously mentioned, these compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[1][2] This inhibition is bacteriostatic, meaning it prevents the growth and reproduction of bacteria without directly killing them.[2][3][4]

  • Penicillin: A member of the β-lactam class of antibiotics, penicillin inhibits the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] This disruption leads to a weakened cell wall and eventual cell lysis.

  • Tetracycline: This antibiotic binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9] This action effectively halts protein synthesis.[8]

  • Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes necessary for DNA replication, transcription, repair, and recombination.[13] Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of a compound like this compound, standardized laboratory methods are employed. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

1. Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.[14]

  • Principle: A standardized inoculum of a bacterium is swabbed onto the surface of a Mueller-Hinton agar plate.[15] Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface.[15] The plate is incubated, and the antimicrobial agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of no growth, known as the zone of inhibition, will appear around the disk.[15] The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[15]

Figure 2: Kirby-Bauer Disk Diffusion Workflow A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate with a sterile swab A->B C Apply antimicrobial-impregnated disks to the agar surface B->C D Incubate the plate under standardized conditions C->D E Measure the diameter of the zones of inhibition D->E F Interpret results as Susceptible, Intermediate, or Resistant E->F

Caption: Kirby-Bauer Disk Diffusion Workflow.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method offers a quantitative measure of antimicrobial activity.[16][17]

  • Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in the wells of a microtiter plate.[18] Each well is then inoculated with a standardized concentration of the test bacterium.[18] Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[18]

Figure 3: Broth Microdilution (MIC) Workflow A Prepare serial dilutions of the antimicrobial agent in a microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the microtiter plate C->D E Observe for visible bacterial growth in each well D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Broth Microdilution (MIC) Workflow.

Conclusion

References

Benchmarking the Anti-Cancer Potency of N-(2,5-dichlorophenyl)benzenesulfonamide and its Analogs Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer potential of N-(2,5-dichlorophenyl)benzenesulfonamide and structurally related benzenesulfonamide derivatives against established chemotherapeutic agents. The data presented is intended to offer researchers, scientists, and drug development professionals a baseline for evaluating the potential of this class of compounds in oncology research.

While direct experimental data on the anti-cancer activity of this compound is limited in publicly available literature, this guide leverages data from closely related benzenesulfonamide analogs to provide a meaningful comparison. The primary mechanism of action for many anti-cancer sulfonamides involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and implicated in cancer cell survival and proliferation.

Comparative Cytotoxicity Data

The anti-cancer potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for benzenesulfonamide derivatives and standard chemotherapeutic agents across various human cancer cell lines. It is important to note that IC50 values can vary between different studies and experimental conditions.

Table 1: Comparative in vitro Anti-Cancer Activity (IC50 in µM)

Compound/AgentMCF-7 (Breast)HT-29 (Colon)HeLa (Cervical)A549 (Lung)MDA-MB-231 (Breast)
Benzenesulfonamide Derivatives
Aryl Thiazolone-Benzenesulfonamide 4e4.58[1]---3.58[1]
Aryl Thiazolone-Benzenesulfonamide 4g6.31[1]---1.52[1]
Aryl Thiazolone-Benzenesulfonamide 4h5.86[1]---2.05[1]
Benzenesulfonamide-bearing Imidazole 23----20.5[2]
Indole-based Benzenesulfonamide A6>50---41.2
Indole-based Benzenesulfonamide A1528.7----
Standard Chemotherapeutic Agents
Doxorubicin0.01 - 2.5[3][4]~11.39[5]0.14 - 2.92[3][4]0.24 - >20[3][4]-
Cisplatin~9[6]~6.3[7]~12.88[7]16.48[8]-
Paclitaxel7.5 nM[9]-2.5 - 7.5 nM[10]--

Note: The IC50 values for benzenesulfonamide derivatives are for analogs of this compound and are presented to illustrate the potential potency of this class of compounds.

Proposed Mechanism of Action: Carbonic Anhydrase IX Inhibition

Many benzenesulfonamide derivatives exert their anti-cancer effects through the selective inhibition of carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that is highly overexpressed in various solid tumors in response to hypoxia.[11] It plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.

The proposed signaling pathway for the anti-cancer activity of CA IX inhibitors is as follows:

anticancer_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- Apoptosis Apoptosis H_HCO3->Apoptosis Intracellular Acidification CAIX->H_HCO3 CellGrowth Cell Proliferation & Survival CAIX->CellGrowth Maintains pH gradient Apoptosis->CellGrowth Inhibits Benzenesulfonamide This compound (or analog) Benzenesulfonamide->CAIX Inhibition

Caption: Proposed mechanism of action for benzenesulfonamide-based CA IX inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound or its analogs and standard chemotherapeutic agents

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and standard drugs. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: General workflow for the MTT cell viability assay.

Conclusion

The available data on benzenesulfonamide derivatives suggest that this class of compounds holds promise as potential anti-cancer agents. Their mechanism of action, particularly the inhibition of CA IX, presents a targeted approach to cancer therapy. While further investigation into the specific activity of this compound is required, the comparative data presented in this guide provides a valuable starting point for researchers. The provided experimental protocols and workflow diagrams offer a framework for conducting further in vitro studies to rigorously evaluate the anti-cancer potency of this and related compounds.

References

Safety Operating Guide

Proper Disposal of N-(2,5-dichlorophenyl)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of N-(2,5-dichlorophenyl)benzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, a benzenesulfonamide derivative, specific procedures must be followed to mitigate potential hazards. This guide outlines the necessary steps for its safe handling and disposal, in line with general best practices for chemical waste management.

Summary of Key Data

For quick reference, the following table summarizes the essential chemical and physical properties of this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₉Cl₂NO₂S
Molecular Weight 302.16 g/mol [1]
Physical State Solid (presumed, based on related compounds)
Hazards Potential for skin and eye irritation (based on similar sulfonamides)
CAS Number Not explicitly found for the parent compound. Related compounds include N-(2,5-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide (CAS: 87316-85-6)[2] and 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide (CAS: 326898-66-2).[3]

Disposal Protocol: A Step-by-Step Approach

The following protocol provides a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed waste container.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

3. Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Disposal Vendor:

  • Arrange for pickup and disposal by a licensed and certified hazardous waste disposal company.

  • Provide the disposal vendor with a complete and accurate description of the waste, including its chemical composition.

6. Documentation:

  • Maintain a detailed record of the waste generated, including the quantity and date of disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Chemical Waste Generation ppe Step 1: Wear Appropriate PPE start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect label Step 3: Label Container 'Hazardous Waste' collect->label store Step 4: Store in Secure Accumulation Area label->store vendor Step 5: Arrange for Licensed Vendor Pickup store->vendor document Step 6: Document Waste Disposal vendor->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(2,5-dichlorophenyl)benzenesulfonamide

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources.

Chemical and Physical Properties

A summary of key physical and chemical properties for this compound and related compounds is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular FormulaC₁₂H₉Cl₂NO₂S[1]
Molecular Weight302.16 g/mol [1]
Physical StateSolid[2][3]
Melting Point184 - 188 °C (for a related compound)[2]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table outlines the recommended PPE based on general laboratory safety standards for handling potentially hazardous solid chemicals.[4][5][6]

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves prior to use and dispose of them properly after handling.
Body Laboratory coat or a disposable chemical-resistant coverall.Should be worn at all times in the laboratory.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.Use in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Engineering Controls: Handle in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of any dust or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Generation:

  • Contaminated PPE (gloves, disposable lab coats).

  • Empty containers.

  • Residues from cleaning spills.

  • Unused or expired product.

Disposal Procedure:

  • Segregation: Collect all waste contaminated with this compound in a designated, labeled, and sealed container.

  • Containerization: Use a chemically resistant container for waste collection.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling A Review SDS (if available) and Lab Safety Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C Proceed to Handling D Weigh and Handle Chemical with Care to Avoid Dust C->D E Segregate Contaminated Waste (Gloves, Liners, etc.) D->E Generate Waste F Place in a Labeled, Sealed Hazardous Waste Container E->F G Clean Work Area F->G After Disposal Container is Sealed H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.